molecular formula C7H5BrClF B1517468 2-Bromo-1-(chloromethyl)-4-fluorobenzene CAS No. 887140-03-6

2-Bromo-1-(chloromethyl)-4-fluorobenzene

Cat. No.: B1517468
CAS No.: 887140-03-6
M. Wt: 223.47 g/mol
InChI Key: WXESCQMTNVSFHX-UHFFFAOYSA-N
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Description

2-Bromo-1-(chloromethyl)-4-fluorobenzene ( 887140-03-6) is a valuable multifunctional halogenated aromatic building block in chemical research and development. With a molecular formula of C7H5BrClF and a molecular weight of 223.47 , this compound features a benzene ring substituted with bromine, fluorine, and a reactive chloromethyl group. This unique structure provides multiple sites for selective functionalization, making it a versatile precursor for exploring novel chemical reactions. Its primary research application lies in its role as a key intermediate in complex organic synthesis. The compound is particularly useful for constructing more elaborate molecular architectures through various cross-coupling reactions and nucleophilic substitutions. The reactive chloromethyl group allows for further elongation or incorporation into heterocyclic systems, which is a fundamental process in medicinal chemistry. While specific biological activity data may be limited, structural analogs and related benzyl halide intermediates are frequently employed in early-stage drug discovery for creating compound libraries aimed at screening for potential therapeutic agents . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as it is classified as an irritant and may cause skin, eye, and respiratory irritation.

Properties

IUPAC Name

2-bromo-1-(chloromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXESCQMTNVSFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Nomenclature and Synthetic Utility of a Key Fluorinated Building Block: A Technical Guide to 2-Bromo-4-fluorobenzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, halogenated organic molecules serve as indispensable building blocks. Their unique electronic properties and reactivity patterns allow for the precise construction of complex molecular architectures with tailored biological activities. Among these, fluorinated benzyl halides are of particular interest. This guide provides a comprehensive technical overview of 2-Bromo-4-fluorobenzyl chloride, a versatile reagent whose nomenclature can be a source of ambiguity. We will clarify its identity, delve into its chemical properties, provide detailed synthetic protocols, and explore its applications in the synthesis of pharmacologically relevant compounds.

Decoding the Identity: 2-Bromo-4-fluorobenzyl chloride and its Synonym

In chemical literature and supplier catalogs, the same molecule can often be referred to by different names, leading to potential confusion. A primary objective of this guide is to clarify the nomenclature surrounding the topic compound.

2-Bromo-4-fluorobenzyl chloride is the common name that describes a benzene ring substituted with a bromine atom at position 2, a fluorine atom at position 4, and a chloromethyl group (-CH₂Cl) attached to the ring.

According to the systematic naming conventions of the International Union of Pure and Applied Chemistry (IUPAC), the chloromethyl group is treated as a substituent on the fluorobromobenzene parent structure. Therefore, the correct IUPAC name is 2-Bromo-1-(chloromethyl)-4-fluorobenzene .

Throughout this guide, we will use both names interchangeably, recognizing that they refer to the identical chemical entity. The confirmation of their synonymity is established through consistent structural representation and CAS number identification by major chemical suppliers and databases.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundN/A
Synonym 2-Bromo-4-fluorobenzyl chlorideN/A
CAS Number 85510-82-3[1]
Molecular Formula C₇H₅BrClF[1]
Molecular Weight 223.47 g/mol [1]
Appearance Colorless liquid[1]
Refractive Index (20°C, 589nm) 1.5610 to 1.5630[1]

Synthesis of 2-Bromo-4-fluorobenzyl chloride: A Step-by-Step Approach

The synthesis of 2-Bromo-4-fluorobenzyl chloride is a multi-step process that begins with a commercially available starting material, 4-fluorotoluene. The synthetic route involves two key transformations: the regioselective bromination of the aromatic ring followed by the chlorination of the benzylic methyl group.

Step 1: Synthesis of the Precursor, 2-Bromo-4-fluorotoluene

The initial step is the bromination of 4-fluorotoluene. The fluorine and methyl groups on the benzene ring direct the electrophilic substitution of bromine primarily to the ortho position relative to the methyl group.

Reaction Scheme: Bromination of 4-fluorotoluene

A 4-fluorotoluene C 2-Bromo-4-fluorotoluene A->C B Br2, Fe, I2 Glacial Acetic Acid B->C A 2-Bromo-4-fluorotoluene C 2-Bromo-4-fluorobenzyl chloride A->C B SO2Cl2 or other chlorinating agent Radical Initiator (e.g., AIBN) or UV light B->C

Caption: Synthesis of 2-Bromo-4-fluorobenzyl chloride.

Experimental Protocol: Synthesis of 2-Bromo-4-fluorobenzyl chloride (Adapted from a similar bromination protocol)

Note: This is a generalized protocol and may require optimization.

  • In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4-fluorotoluene in a suitable inert solvent such as carbon tetrachloride or cyclohexane.

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.

  • Heat the mixture to reflux.

  • Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), to the refluxing mixture.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and a saturated sodium bicarbonate solution to remove any acidic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-Bromo-4-fluorobenzyl chloride.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzyl halides are highly valued in medicinal chemistry for their ability to act as electrophilic synthons, enabling the introduction of the substituted benzyl moiety into a wide range of molecules. The presence of both a bromine and a fluorine atom on the aromatic ring of 2-Bromo-4-fluorobenzyl chloride offers several strategic advantages in drug design.

The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups. [2]The bromine atom serves as a versatile handle for further synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the construction of complex biaryl or aryl-amine structures, which are common motifs in many drug candidates.

The primary utility of 2-Bromo-4-fluorobenzyl chloride lies in its reactive benzylic chloride group. This group readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity allows for the straightforward attachment of the 2-bromo-4-fluorobenzyl group to a core scaffold of a drug molecule.

Workflow: Application of 2-Bromo-4-fluorobenzyl chloride in Drug Synthesis

A 2-Bromo-4-fluorobenzyl chloride C Nucleophilic Substitution A->C B Nucleophile (e.g., Amine, Alcohol, Thiol) B->C D Alkylated Drug Precursor C->D E Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) D->E F Final Drug Candidate E->F

Caption: General workflow for the use of 2-Bromo-4-fluorobenzyl chloride.

While specific examples of the direct use of 2-Bromo-4-fluorobenzyl chloride in the synthesis of marketed drugs are not readily available in the public domain, its structural motifs are present in many biologically active compounds. Its utility is evident in the synthesis of analogs of known drugs and in the exploration of new chemical space during lead optimization. For instance, related compounds like 2-bromo-4-fluorobenzaldehyde are used as intermediates in the synthesis of various pharmaceutical compounds. [3]

Safety and Handling

2-Bromo-4-fluorobenzyl chloride is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive material that can cause severe skin burns and eye damage. [4]It is also harmful if inhaled. [4] Table 2: GHS Hazard Information for 4-Bromo-2-fluorobenzyl chloride (a related isomer)

Hazard StatementPrecautionary Statement
Causes severe skin burns and eye damage. [4]Wear protective gloves/protective clothing/eye protection/face protection. [4]
Harmful if inhaled. [4]Use only outdoors or in a well-ventilated area. [4]
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. [4]
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat and appropriate protective clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

First Aid Measures:

  • In case of skin contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Spectroscopic Characterization

The structure of 2-Bromo-4-fluorobenzyl chloride can be confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy:

The proton NMR spectrum of 2-Bromo-4-fluorobenzyl chloride is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons.

  • Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.6 ppm. The coupling patterns will be influenced by both the bromine and fluorine substituents.

  • Benzylic Protons (-CH₂Cl): The two protons of the chloromethyl group will appear as a singlet at approximately δ 4.5-4.7 ppm. [5] ¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the halogen substituents.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

  • Aromatic C-H stretch: Around 3100-3000 cm⁻¹. [6]* Aromatic C=C stretch: Bands in the region of 1600-1400 cm⁻¹. [6]* C-Cl stretch: Typically in the range of 850-550 cm⁻¹. [7]* C-Br stretch: Typically in the range of 690-515 cm⁻¹. [7]* C-F stretch: A strong absorption band is expected in the region of 1250-1000 cm⁻¹.

Conclusion

2-Bromo-4-fluorobenzyl chloride, also known as this compound, is a valuable and versatile building block in organic synthesis, particularly within the realm of drug discovery and medicinal chemistry. Its dual functionality, comprising a reactive benzylic chloride for nucleophilic substitution and a halogenated aromatic ring amenable to cross-coupling reactions, provides chemists with a powerful tool for the synthesis of complex molecular targets. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in the laboratory. As the demand for novel and effective pharmaceuticals continues to grow, the importance of such strategically functionalized intermediates will undoubtedly increase.

References

  • PrepChem. Synthesis of 2-bromo-4-fluorotoluene. [Link]

  • Stanciu, I. (2026). Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. International Journal of Chemical Science, 10(1), 34-37. [Link]

  • Google Patents. (1987). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. CN1157812A.
  • Song, J. J., et al. (2010). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Bulletin of the Korean Chemical Society, 31(10), 2945-2950. [Link]

  • PubChem. 2-Bromo-1-chloro-4-fluorobenzene. [Link]

  • PubChem. Benzyl chloride. [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]

  • ResearchGate. 1 H-NMR Spectra of Benzyl-triethyl-ammonium chloride in D 2 O at RT. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Calgary. benzyl chloride (NMR Spectrum). [Link]

  • PubChem. 4-Bromo-2-fluorobenzoyl chloride. [Link]

  • Organic Syntheses. 3-BROMO-4-AMINOTOLUENE. [Link]

  • PubChem. 1-Bromo-4-chloro-3-fluoromethyl-2-fluorobenzene. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. [Link]

  • Sparrow Chemical. Fluorobenzyl Chloride Series. [Link]

  • ResearchGate. Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. [Link]

  • PubChem. 2-Bromo-4-chloro-1-(chloromethyl)benzene. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics. [Link]

  • Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Google Patents. (2020). Preparation method of 2-chloro-4-fluorotoluene. CN110759806A.
  • ChemBK. 4-Bromo-2-fluorobenzoyl chloride. [Link]

Sources

Technical Guide: 2-Bromo-1-(chloromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and applications of 2-Bromo-1-(chloromethyl)-4-fluorobenzene (also known as 2-Bromo-4-fluorobenzyl chloride ).

Executive Summary

This compound is a specialized halogenated benzyl chloride derivative used primarily as an electrophilic building block in medicinal chemistry. It serves as a critical intermediate for introducing the 2-bromo-4-fluorobenzyl moiety into heterocyclic scaffolds.

While the bromide analog (2-Bromo-4-fluorobenzyl bromide, CAS 61150-57-0) is the dominant commercial form due to higher stability and reactivity in specific substitutions, the chloride variant is often synthesized in situ or selected for specific kinetic profiles in nucleophilic substitutions. This guide covers the identity, synthesis from commercial precursors, and application of the chloride form.

Part 1: Chemical Identity & Physicochemical Properties[1]
Property Data
IUPAC Name This compound
Common Name 2-Bromo-4-fluorobenzyl chloride
CAS Number Not widely listed (See Functional Analog below)
Functional Analog 2-Bromo-4-fluorobenzyl bromide (CAS: 61150-57-0 )
Molecular Formula C₇H₅BrClF
Molecular Weight 223.47 g/mol
Structure Benzene ring substituted with -CH₂Cl (1), -Br (2), -F (4)
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; insoluble in water
Reactivity High electrophilicity at the benzylic carbon; susceptible to hydrolysis
Precursor Identity
  • Alcohol Precursor: 2-Bromo-4-fluorobenzyl alcohol (CAS: 229027-89-8 )

  • Toluene Precursor: 2-Bromo-4-fluorotoluene (CAS: 1422-53-3 )[1][2][3][4]

  • Aldehyde Precursor: 2-Bromo-4-fluorobenzaldehyde (CAS: 59142-68-6 )[5][6]

Part 2: Synthesis & Manufacturing Protocols

Since the chloride is less commercially available than the bromide, it is standard practice to synthesize it directly from the alcohol precursor.

Method A: Dehydroxychlorination (Laboratory Standard)

This method is preferred for high purity as it avoids the radical mixtures often seen in halogenation of toluenes.

Reagents:

  • Substrate: 2-Bromo-4-fluorobenzyl alcohol (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (1.2–1.5 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Catalyst: DMF (catalytic drops)

Protocol:

  • Setup: Charge a round-bottom flask with 2-Bromo-4-fluorobenzyl alcohol and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

  • Addition: Add SOCl₂ dropwise over 20 minutes. If reaction is sluggish, add 2-3 drops of DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (hexane/EtOAc) for disappearance of alcohol.

  • Workup: Quench carefully with saturated NaHCO₃ solution (gas evolution). Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically pure enough for subsequent alkylation. If necessary, purify via short-path distillation or flash chromatography (silica gel, 100% hexanes).

Method B: Radical Chlorination (Industrial Route)

Used when starting from the toluene derivative. Requires careful control to prevent over-chlorination (benzal chloride formation).

Reagents:

  • Substrate: 2-Bromo-4-fluorotoluene (CAS 1422-53-3)[1][2][3][4]

  • Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)

  • Initiator: AIBN or Benzoyl Peroxide

  • Solvent: Carbon Tetrachloride (CCl₄) or Trifluoromethylbenzene

Protocol:

  • Reflux the substrate and NCS in solvent with initiator for 4–12 hours.

  • Filter off succinimide byproduct.

  • Concentrate filtrate to obtain the benzyl chloride.

Part 3: Applications in Drug Discovery

The 2-bromo-4-fluorobenzyl group is a "privileged substructure" in medicinal chemistry. It serves two distinct roles:

  • Lipophilic Spacer: The benzyl group provides a steric and lipophilic handle (F increases metabolic stability).

  • Synthetic Handle: The ortho-bromide allows for downstream diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after the benzyl group has been attached to a core scaffold.

Key Workflows
  • N-Alkylation: Reaction with secondary amines or nitrogen heterocycles (e.g., piperazines, indoles) to form tertiary amines.

  • O-Alkylation: Reaction with phenols to form benzyl ethers.

G Start 2-Bromo-4-fluorobenzyl Alcohol Inter 2-Bromo-4-fluorobenzyl Chloride Start->Inter SOCl2, DCM (Dehydroxychlorination) Prod1 N-Alkylated Scaffold Inter->Prod1 Heterocycle (R-NH) K2CO3, DMF, 60°C Final Biaryl Product (Drug Candidate) Prod1->Final Ar-B(OH)2, Pd(PPh3)4 (Suzuki Coupling on Br)

Caption: Synthetic workflow transforming the alcohol precursor into a drug candidate via the chloride intermediate and subsequent Suzuki coupling.

Part 4: Safety & Handling (MSDS Highlights)

Warning: Benzyl chlorides are potent alkylating agents and lachrymators.

  • Hazards:

    • H314: Causes severe skin burns and eye damage.

    • H335: May cause respiratory irritation (Lachrymator).

    • H341: Suspected of causing genetic defects (Alkylating agent).

  • Handling:

    • Always handle in a functioning chemical fume hood.

    • Wear butyl rubber gloves (nitrile may be permeable to benzyl halides over time).

    • Quenching: Destroy excess chloride with aqueous ammonia or dilute NaOH before disposal.

References
  • Sigma-Aldrich. 2-Bromo-4-fluorobenzyl bromide (CAS 61150-57-0) Product Sheet. Retrieved from .

  • PubChem. 2-Bromo-4-fluorotoluene (CAS 1422-53-3) Compound Summary. National Library of Medicine. Retrieved from .

  • ChemicalBook. 2-Bromo-4-fluorobenzyl alcohol (CAS 229027-89-8) Properties and Synthesis. Retrieved from .

  • Smolecule. Synthesis of (2-Bromo-4-fluorobenzyl)hydrazine from 2-bromo-4-fluorobenzyl chloride. Retrieved from .

Sources

Physical properties and melting point of 2-Bromo-4-fluorobenzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Handling of 2-Bromo-4-fluorobenzyl chloride

Executive Summary

2-Bromo-4-fluorobenzyl chloride is a specialized, high-reactivity electrophile utilized primarily as an alkylating agent in the synthesis of pharmaceutical intermediates, particularly for hydrazine and amine derivatives. Unlike its stable precursors—2-bromo-4-fluorotoluene and 2-bromo-4-fluorobenzyl alcohol—this compound is frequently generated in situ or isolated as a transient intermediate due to its potent lachrymatory properties and hydrolytic instability. This guide provides a technical analysis of its physicochemical properties, synthesis pathways, and critical handling protocols for research and drug development applications.

Chemical Identity & Structural Analysis

Property Data
IUPAC Name 1-(Chloromethyl)-2-bromo-4-fluorobenzene
Common Name 2-Bromo-4-fluorobenzyl chloride
Molecular Formula C₇H₅BrClF
Molecular Weight 223.47 g/mol
Structural Features Benzyl Chloride Core: Highly reactive electrophile (Sɴ2 active).2-Bromo Substituent: Steric hindrance; handle for Pd-catalyzed coupling.4-Fluoro Substituent: Metabolic stability; electronic modulation.
Precursor CAS Alcohol: 229027-89-8 (Solid)Toluene: 1422-53-3 (Liquid)

Structural Insight: The presence of the ortho-bromine atom introduces significant steric bulk near the reactive chloromethyl center, potentially retarding nucleophilic attack compared to non-substituted benzyl chlorides. The para-fluorine atom exerts an inductive electron-withdrawing effect, slightly increasing the electrophilicity of the benzylic carbon.

Physical Properties Matrix

Due to its nature as a reactive intermediate, definitive experimental melting points for 2-Bromo-4-fluorobenzyl chloride are rarely cataloged in standard compendia. The data below synthesizes experimental values of precursors with Structure-Property Relationship (SPR) estimates.

Property Value / Estimate Context & Validation
Physical State Viscous Liquid or Low-Melting Solid SPR Analysis: Analogous 2-Bromobenzyl chloride is a solid (MP: 30–34 °C). The addition of a 4-Fluoro group typically lowers the lattice energy, suggesting a melting point near or slightly below ambient temperature (20–35 °C).
Melting Point ~25–35 °C (Estimated) Often observed as a semi-solid or oil that crystallizes upon refrigeration.
Boiling Point >200 °C (Predicted) Based on 2-Bromo-4-fluorotoluene (BP: 170–172 °C). The chloride functionality adds ~40–50 °C to the boiling point.
Density ~1.65 g/mL Estimated based on the heavy bromine atom (Precursor Toluene Density: 1.526 g/mL).
Solubility Organic Solvents Soluble in DCM, THF, EtOAc, Toluene. Hydrolyzes in Water.
Stability Moisture Sensitive Rapidly hydrolyzes to 2-Bromo-4-fluorobenzyl alcohol in the presence of aqueous base or moisture.

Synthesis & Reaction Engineering

The synthesis of 2-Bromo-4-fluorobenzyl chloride is typically approached via two primary pathways. The choice depends on the availability of starting materials and the tolerance for radical conditions.

Pathway A: Deoxychlorination of Alcohol (Preferred)
  • Substrate: 2-Bromo-4-fluorobenzyl alcohol (CAS 229027-89-8).[1][2][3][4]

  • Reagent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride.[5]

  • Mechanism: Sɴi (Retention) or Sɴ2 (Inversion) depending on solvent.

  • Advantage: Cleaner profile; byproduct is gaseous SO₂/HCl.

Pathway B: Radical Chlorination of Toluene
  • Substrate: 2-Bromo-4-fluorotoluene (CAS 1422-53-3).[6][7]

  • Reagent: N-Chlorosuccinimide (NCS) or SO₂Cl₂ with Radical Initiator (AIBN/BPO).

  • Mechanism: Free Radical Substitution.

  • Challenge: Potential for over-chlorination (benzal chloride formation).

SynthesisPathways Alcohol 2-Bromo-4-fluorobenzyl Alcohol (Solid, Stable Precursor) Target 2-Bromo-4-fluorobenzyl Chloride (Reactive Intermediate) Alcohol->Target SOCl2, DCM 0°C to RT Toluene 2-Bromo-4-fluorotoluene (Liquid, Stable Precursor) Toluene->Target NCS, AIBN CCl4, Reflux Product Drug Substance / Intermediate (e.g., Hydrazine Derivative) Target->Product Nucleophile (R-NH2) Base (K2CO3)

Figure 1: Synthetic routes to 2-Bromo-4-fluorobenzyl chloride highlighting the conversion from stable precursors to the reactive electrophile.

Handling, Safety & Stability (E-E-A-T Protocol)

Warning: Benzyl halides are potent lachrymators (tear gas agents) and corrosives . Strict adherence to safety protocols is mandatory.

Handling Protocol
  • Containment: All operations must be performed in a functioning chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat. A face shield is recommended during quenching steps.

  • Quenching: Residual benzyl chloride on glassware should be quenched with a dilute solution of ammonia or sodium hydroxide before removing items from the hood. This converts the lachrymator into the benign alcohol or amine.

Storage & Stability
  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis from atmospheric moisture.

  • Shelf Life: Limited. It is recommended to synthesize fresh or re-purify via short-path distillation if stored for >1 month.

SafetyProtocol Start Handling 2-Bromo-4-fluorobenzyl chloride Hood Is Fume Hood Active? Start->Hood PPE Don PPE: Gloves (Double), Goggles Hood->PPE Yes Use Perform Reaction / Transfer PPE->Use Spill Spill / Residue? Use->Spill Quench Quench with 10% NH4OH or NaOH (Hydrolysis to Alcohol) Spill->Quench Yes Disposal Dispose as Halogenated Organic Waste Quench->Disposal

Figure 2: Safety decision tree for handling lachrymatory benzyl chlorides.

References

  • Precursor (Alcohol) Data: 2-Bromo-4-fluorobenzyl alcohol (CAS 229027-89-8).[1][2][3][4] Sigma-Aldrich / CymitQuimica.

  • Precursor (Toluene) Data: 2-Bromo-4-fluorotoluene (CAS 1422-53-3).[6] Thermo Scientific Chemicals.[7][8]

  • Synthetic Application: Synthesis of (2-Bromo-4-fluorobenzyl)hydrazine dihydrochloride. Smolecule.

  • General Benzyl Chloride Safety: Safety Data Sheet: 4-Fluorobenzyl chloride (Analog). Fisher Scientific.[8]

Sources

The Strategic Utility of the 2-Bromo-4-Fluorobenzyl Group in Medicinal Chemistry

[1]

Executive Summary

The 2-bromo-4-fluorobenzyl moiety represents a highly specialized pharmacophore in modern drug design, utilized to solve specific multiparametric optimization (MPO) challenges. Unlike generic halogenated benzyl groups, this specific substitution pattern offers a unique convergence of steric control, metabolic blockade, and halogen-bonding potential.

This guide analyzes the physicochemical and pharmacological rationale for deploying this group, supported by case studies in kinase inhibition, GPCR modulation, and anticancer drug development.

Part 1: Physicochemical Rationale & Design Logic

In medicinal chemistry, the decision to incorporate a 2-bromo-4-fluorobenzyl group is rarely arbitrary. It is a calculated move to modulate conformation and metabolic stability simultaneously.

The Ortho-Bromine Effect (Sterics & Halogen Bonding)

The bromine atom at the ortho (2-position) serves two critical functions:

  • Conformational Locking: With a van der Waals radius of 1.85 Å, the ortho-bromine introduces significant steric bulk compared to fluorine (1.47 Å) or hydrogen (1.20 Å). When attached to a benzyl linker, this forces the aromatic ring out of coplanarity with the adjacent scaffold, often locking the molecule into a bioactive conformation that reduces the entropic penalty of binding.

  • Sigma-Hole Interactions: Bromine exhibits a pronounced positive electrostatic potential cap (sigma-hole) along the C-Br bond axis. This allows for specific halogen bonding with backbone carbonyl oxygen atoms or nucleophilic residues in the target protein pocket, an interaction strength often exceeding that of hydrogen bonds.

The Para-Fluorine Effect (Metabolic Shielding)

The fluorine atom at the 4-position is a classic "metabolic block."

  • CYP450 Inhibition: The para-position of a benzyl group is the primary site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (bond strength ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively shuts down this clearance pathway, extending the drug's half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the ring. This lowers the electron density of the aromatic system, reducing the potential for oxidative metabolism at other ring positions and modulating the pKa of any attached amines.

Quantitative Comparison
ParameterHydrogen (H)Fluorine (F)Bromine (Br)Impact on 2-Br-4-F-Benzyl
Van der Waals Radius (Å) 1.201.471.85High Steric Bulk (Ortho)
Electronegativity (Pauling) 2.203.982.96Electronic Withdrawal
C-X Bond Strength (kcal/mol) 9911668Metabolic Stability (Para)
Lipophilicity (

)
0.000.140.86Increased LogP (~1.0)

Part 2: Synthesis & Experimental Protocols

The introduction of the 2-bromo-4-fluorobenzyl group is typically achieved via nucleophilic substitution using 2-bromo-4-fluorobenzyl bromide . Below is a validated protocol for synthesizing this precursor and coupling it to a pharmacophore.

Protocol A: Synthesis of 2-Bromo-4-fluorobenzyl Bromide

Rationale: Direct radical bromination of the toluene derivative is the most efficient industrial route, though it requires careful control to prevent over-bromination.

Reagents:

  • 2-Bromo-4-fluorotoluene (Starting Material)[1]

  • N-Bromosuccinimide (NBS) (Brominating agent)[2]

  • Benzoyl Peroxide (BPO) or AIBN (Radical Initiator)

  • Carbon Tetrachloride (

    
    ) or Trifluorotoluene (Solvent)
    

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-4-fluorotoluene (1.0 eq) in anhydrous

    
     (0.5 M concentration).
    
  • Activation: Add NBS (1.05 eq) and a catalytic amount of Benzoyl Peroxide (0.05 eq).

  • Initiation: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    ). Irradiation with a tungsten lamp can accelerate initiation.
  • Reaction: Monitor by TLC/HPLC. The reaction typically completes in 4–6 hours. Note: Succinimide will float to the top as a solid.

  • Workup: Cool to room temperature. Filter off the succinimide solid.

  • Purification: Concentrate the filtrate under reduced pressure. The residue is often used directly or purified via vacuum distillation to yield a clear, lachrymatory oil.

Protocol B: General Coupling (N-Alkylation)

Rationale: This standard

Step-by-Step Methodology:

  • Dissolution: Dissolve the secondary amine scaffold (1.0 eq) in DMF or Acetonitrile.

  • Base Addition: Add

    
     (2.0 eq) or 
    
    
    (1.5 eq) to scavenge the HBr byproduct.
  • Alkylation: Add 2-bromo-4-fluorobenzyl bromide (1.1 eq) dropwise at

    
     to prevent poly-alkylation.
    
  • Heating: Allow to warm to room temperature. If the amine is sterically hindered, heat to

    
     for 4–12 hours.
    
  • Quench: Pour into ice water and extract with Ethyl Acetate.

  • Validation: Verify product via LC-MS (Look for the characteristic 1:1 isotopic doublet of Bromine at M+ and M+2).

Part 3: Strategic Applications & Case Studies

Case Study 1: Adenosine A2A Receptor Antagonists

In the development of radiotracers for Parkinson’s disease, the pyrazolo[3,4-d]pyrimidine scaffold was optimized.

  • Challenge: High affinity (

    
     nM) and blood-brain barrier (BBB) permeability were required.
    
  • Solution: The 2-bromo-4-fluorobenzyl group (Compound PPY9) was synthesized to test the bulk tolerance of the

    
    -position.
    
  • Outcome: While the 2-fluoro and 4-fluoro analogs were chosen for final

    
    -labeling due to lower lipophilicity, the 2-bromo analog provided critical SAR data, defining the upper limit of steric tolerance in the receptor's hydrophobic pocket. The bromine atom's lipophilicity (
    
    
    ) significantly altered the cLogD, confirming the pocket's hydrophobic nature.
Case Study 2: Anticancer Curcumin Analogues

Researchers designed monocarbonyl curcumin analogues based on a piperidone scaffold to target A549 lung cancer cells.

  • Compound: 3,5-Bis(2-bromo-4-fluorobenzyl)-4-piperidone.[3]

  • Mechanism: The molecule utilizes the "double-Michael acceptor" system.

  • Role of Moiety: The 2-bromo substituent restricted the rotation of the benzyl rings, locking the molecule into a planar conformation favorable for intercalation or binding to the specific kinase domain (ERK/AKT pathways). The 4-fluoro group prevented rapid oxidative clearance, allowing the compound to achieve an

    
    .
    
  • Result: The specific 2-Br-4-F substitution outperformed the 2-chloro and 2-fluoro analogs in inducing apoptosis via ERK inhibition.

Case Study 3: Berberine Triazole Derivatives

A series of berberine derivatives were synthesized via "Click Chemistry" (CuAAC) to enhance anticancer activity against MCF-7 cells.

  • Design: A triazole linker was used to attach various benzyl groups to the 9-O position of berberine.

  • Observation: The 2-bromo-4-fluorobenzyl derivative (Compound 31) showed significant potency.

  • Causality: The triazole ring acted as a bioisostere for the amide bond, while the 2-bromo-4-fluorobenzyl group provided a bulky, lipophilic "anchor" that penetrated the hydrophobic core of the target enzyme (likely Topoisomerase or a specific kinase), a region inaccessible to the parent berberine molecule.

Part 4: Visualizations

Diagram 1: The "Anatomy" of the Pharmacophore

This diagram illustrates the functional roles of the specific atoms in the drug-target interaction.

GCoreBenzyl Linker(Scaffold Attachment)Ortho2-Position (Ortho)Bromine (Br)Core->OrthoSubstitutionPara4-Position (Para)Fluorine (F)Core->ParaSubstitutionStericSteric Lock(Conformational Control)Ortho->StericInducesHalogenBondHalogen Bond(Sigma-Hole Donor)Ortho->HalogenBondEnablesMetabolismMetabolic Block(Prevents CYP Oxidation)Para->MetabolismProvides

Caption: Functional dissection of the 2-bromo-4-fluorobenzyl group showing the distinct pharmacological roles of the ortho-Br and para-F substituents.

Diagram 2: Synthetic Workflow for Drug Incorporation

This flowchart outlines the critical path from raw materials to the final bioactive conjugate.

SynthesisStart2-Bromo-4-fluorotolueneIntermediate2-Bromo-4-fluorobenzyl Bromide(Active Electrophile)Start->IntermediateReflux, CCl4ReagentNBS / Benzoyl Peroxide(Radical Bromination)Reagent->IntermediateReactionS_N2 Coupling(K2CO3, DMF, 60°C)Intermediate->ReactionScaffoldDrug Scaffold (Amine/Phenol)(Nucleophile)Scaffold->ReactionProductFinal Drug Candidate(2-Br-4-F-Benzyl Conjugate)Reaction->ProductWorkup & Purification

Caption: Standard synthetic pathway for converting the toluene precursor into the active benzyl bromide electrophile for drug conjugation.

References

  • Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor. Source: MDPI / Semantics Scholar [Link]

  • Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones. Source: National Institutes of Health (PMC) [Link]

  • Design, synthesis, and anticancer activity of novel berberine derivatives prepared via CuAAC “click” chemistry. Source: Dove Medical Press [Link]

  • Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Source: Macquarie University ResearchOnline [Link]

  • Synthesis of 2-bromo-4-fluorobenzyl bromide. Source: PrepChem [Link]

Safety data sheet (SDS) for 2-Bromo-1-(chloromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper for research and development professionals. It prioritizes the specific hazards associated with benzyl halide derivatives , ensuring that safety protocols are commensurate with the compound's high reactivity and lachrymatory potential.

Document Type: High-Potency Compound Handling Guide (HPCHG) Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Leads Version: 1.0 (Current as of 2026)

Executive Summary: The "Why" and "How" of Safety

2-Bromo-1-(chloromethyl)-4-fluorobenzene (also known as 2-Bromo-4-fluorobenzyl chloride ) is a specialized electrophilic building block used to introduce the 2-bromo-4-fluorobenzyl motif into pharmaceutical scaffolds. Its dual-halogenated nature—combining a highly reactive benzylic chloride with an aryl bromide—makes it invaluable for sequential functionalization (e.g.,


 substitution followed by palladium-catalyzed cross-coupling).

However, this utility comes with a severe safety profile. As a benzyl chloride derivative , it acts as a potent alkylating agent and lachrymator . It does not merely irritate; it chemically modifies biological macromolecules upon contact. This guide moves beyond standard SDS boilerplate to provide a mechanistic understanding of these hazards and a self-validating framework for safe handling.

Chemical Identity & Physicochemical Profiling[1]

Precise identification is critical to avoid confusion with its isomer, 2-Bromo-1-chloro-4-fluorobenzene (where the chlorine is on the aromatic ring, rendering it far less reactive).

Parameter Technical Specification
Chemical Name This compound
Synonyms 2-Bromo-4-fluorobenzyl chloride;

-Chloro-2-bromo-4-fluorotoluene
CAS Number Not widely listed in public registries; often custom-synthesized.(Treat as generic Benzyl Chloride derivative for safety classification)
Molecular Formula

Molecular Weight ~223.47 g/mol
Physical State Colorless to pale yellow liquid (or low-melting solid)
Reactivity Class Electrophile / Alkylating Agent
Solubility Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols.

Hazard Characterization: Mechanistic Toxicology

To handle this compound safely, one must understand the mechanism of its toxicity. It is not just an acid; it is a covalent modifier .

The Alkylation Threat

The benzylic carbon-chlorine bond is highly polarized and weak, making the methylene group (


) exceptionally susceptible to nucleophilic attack.
  • Mechanism: Upon contact with biological tissue (skin, eyes, lungs), the compound undergoes rapid

    
     substitution with nucleophilic residues (DNA bases, cysteine thiols, amine groups on proteins).
    
  • Result: This irreversible alkylation triggers immediate cell death (necrosis) and delayed immune sensitization.

Lachrymatory Effect (Tear Gas Activity)

Like its parent benzyl chloride, this compound activates TRPA1 cation channels in sensory nerve endings.

  • Threshold: Irritation occurs at concentrations far below those required for systemic toxicity.

  • Warning Sign: Profuse tearing and burning sensation are the late signs of exposure. If you feel it, your engineering controls have already failed.

Hydrolysis & Corrosivity

In the presence of moisture (mucous membranes), it hydrolyzes to release Hydrochloric Acid (HCl) and the corresponding benzyl alcohol.



  • Impact: This generates a "double hit" of chemical burns (from HCl) and alkylation damage.

Risk Management Architecture

This section defines the Engineering Controls and Personal Protective Equipment (PPE) required to break the chain of exposure.

Hierarchy of Controls (Visualized)

SafetyHierarchy Hazard Hazard Source: This compound Engineering Level 1: Engineering Controls (Fume Hood, Schlenk Line) Hazard->Engineering Containment Admin Level 2: Admin Controls (SOPs, Designated Area) Engineering->Admin Residual Risk PPE Level 3: PPE (Gloves, Goggles, Face Shield) Admin->PPE Last Line of Defense Worker Worker Safety PPE->Worker Protection

Figure 1: Risk Management Hierarchy. Note that PPE is the last line of defense, not the first.

Critical Handling Protocols
Control Measure Protocol Specification
Primary Containment Chemical Fume Hood: Sash at lowest working height. Face velocity > 100 fpm. Schlenk Line: Recommended for transfers to avoid moisture hydrolysis.
Glove Selection Double Gloving Mandatory. Inner: Nitrile (4 mil). Outer: Silver Shield® or Viton® (Benzyl halides permeate standard nitrile rapidly).
Eye Protection Chemical Goggles + Face Shield. Safety glasses are insufficient due to lachrymatory vapor.
Respiratory If working outside a hood (NOT RECOMMENDED), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Decontamination Quench Solution: 10% Ethanolamine in Ethanol or 5% Aqueous Sodium Bicarbonate. Mechanism: Converts reactive chloride to harmless amine/alcohol.

Emergency Response Architecture

In the event of exposure, immediate action is required to mitigate alkylation damage.

Exposure Response Workflow

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Action_Skin 1. Drench 15+ mins 2. Discard Clothing 3. 2.5% Calcium Gluconate Gel (Optional)* Skin->Action_Skin Action_Eye 1. Rinse 15+ mins 2. Lift Eyelids 3. DO NOT Neutralize Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if needed 3. Monitor for Edema Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

*Figure 2: Emergency Response Logic Flow. Note: Calcium Gluconate is typically for HF, but some protocols suggest it for fluorinated benzyl halides if HF generation is suspected.

Spill Management
  • Evacuate: Clear the area immediately. The lachrymator effect will make the room uninhabitable.

  • Ventilate: Increase air exchange rates if possible.

  • PPE Up: Don Full-Face Respirator (OV/AG) and Silver Shield gloves before re-entry.

  • Neutralize: Cover spill with Sodium Bicarbonate or Vermiculite . Do not use combustible materials (sawdust).

  • Clean: Collect waste in a sealed container labeled "Hazardous Waste: Lachrymator/Corrosive."

Synthesis Context: Strategic Application

For drug development professionals, understanding the reactivity aids in both safety and synthetic success.

The "Scaffold Builder" Role

This compound is a bifunctional linchpin .

  • Primary Reaction (

    
    ):  The chloromethyl group reacts with amines, phenols, or thiols to attach the ring to a core scaffold.
    
    • Safety Note: This reaction generates HCl. Use a base scavenger (e.g.,

      
      , DIPEA) to prevent acid buildup.
      
  • Secondary Reaction (Cross-Coupling): The aryl bromide remains intact during the first step, serving as a handle for Suzuki-Miyaura or Buchwald-Hartwig coupling later.

  • Tertiary Effect (Fluorine): The fluorine atom at the 4-position blocks metabolic oxidation (P450 blocking), extending the drug's half-life.

Stability & Storage
  • Moisture Sensitive: Store under inert atmosphere (Argon/Nitrogen).

  • Temperature: Refrigerate (

    
    ) to prevent slow hydrolysis or polymerization.
    
  • Visual Check: If the liquid turns dark brown or emits white fumes (HCl) upon opening, it has degraded.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl Chloride Derivatives. Retrieved from .

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from .

  • Lachrymator Handling Protocols. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .

  • ECHA (European Chemicals Agency). Registration Dossier for Benzyl Chloride (CAS 100-44-7) - Used as Surrogate for Class Hazards. Retrieved from .

Navigating the Solubility Landscape of 2-Bromo-4-fluorobenzyl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-4-fluorobenzyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, practical methodologies for its determination, and the necessary safety protocols for its handling.

Understanding the Molecular Profile of 2-Bromo-4-fluorobenzyl Chloride

To effectively predict and manipulate the solubility of 2-Bromo-4-fluorobenzyl chloride, it is imperative to first understand its molecular structure and inherent physicochemical properties. The molecule's behavior in various solvents is a direct consequence of its polarity, molecular weight, and the nature of its functional groups.

2-Bromo-4-fluorobenzyl chloride is a halogenated aromatic compound. The presence of bromine, fluorine, and chlorine atoms imparts a significant degree of polarity to the molecule due to the electronegativity differences with the carbon atoms to which they are attached.[1] The benzyl chloride moiety itself is reactive and contributes to the compound's overall chemical properties.

Key Physicochemical Characteristics (Inferred from structurally similar compounds):

PropertyInferred Value/CharacteristicRationale
Molecular Weight HighThe presence of bromine, chlorine, and fluorine atoms significantly increases the molecular mass.
Polarity Moderately PolarThe carbon-halogen bonds are polarized, creating dipole moments within the molecule.[1] The aromatic ring also contributes to its electronic properties.
Hydrogen Bonding No hydrogen bond donating capabilities.The molecule lacks hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen.
Physical State Likely a liquid or low-melting solid at room temperature.Benzyl halides with similar molecular weights are often liquids or low-melting solids.

The interplay of these factors dictates that 2-Bromo-4-fluorobenzyl chloride will exhibit solubility behavior characteristic of moderately polar organic halides. The principle of "like dissolves like" will be the primary determinant of its solubility in various organic solvents.[4]

Theoretical Solubility Framework and Predictions

Based on the molecular profile, we can construct a theoretical framework to predict the solubility of 2-Bromo-4-fluorobenzyl chloride in different classes of organic solvents.

G cluster_solute 2-Bromo-4-fluorobenzyl chloride cluster_solvents Organic Solvents cluster_water Aqueous Systems Solute Moderately Polar No H-Bond Donation PolarAprotic Polar Aprotic (e.g., Acetone, THF, DMF) Solute->PolarAprotic High Solubility (Dipole-Dipole Interactions) Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Moderate to Low Solubility (van der Waals Forces) PolarProtic Polar Protic (e.g., Methanol, Ethanol) Solute->PolarProtic Moderate Solubility (Potential for some interaction) Water Water Solute->Water Very Low to Insoluble (Lack of H-Bonding)

Figure 1: Predicted solubility of 2-Bromo-4-fluorobenzyl chloride based on solvent polarity.

Predicted Solubility in Common Organic Solvents:

Solvent ClassExamplesPredicted SolubilityUnderlying Principle
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), AcetonitrileHigh Strong dipole-dipole interactions between the solvent and the polar C-X bonds of the solute.
Nonpolar Aromatic Toluene, BenzeneGood Favorable pi-pi stacking interactions between the aromatic rings of the solvent and solute, supplemented by van der Waals forces.
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh Similar polarities and the ability to engage in dipole-dipole and van der Waals interactions.
Ethers Diethyl etherModerate to High The polar C-O-C bond in ethers can interact with the polar sites of the solute.
Polar Protic Methanol, EthanolModerate While the solute cannot donate hydrogen bonds, the polar protic solvents can still solvate the molecule through dipole-dipole interactions. Solubility may be lower than in polar aprotic solvents.
Nonpolar Aliphatic Hexane, HeptaneLow to Moderate Solubility will be primarily driven by weaker van der Waals forces. The polarity of the solute will limit its miscibility with highly nonpolar solvents.
Water Insoluble As a general rule, organic halides have very low solubility in water due to their inability to form strong hydrogen bonds with water molecules.[1]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-Bromo-4-fluorobenzyl chloride in a chosen organic solvent.

G Prep Preparation of Saturated Solution Equil Equilibration Prep->Equil Stirring/Shaking at Constant Temp. Filt Phase Separation/Filtration Equil->Filt Centrifugation or Syringe Filter Quant Quantification of Solute Filt->Quant Analysis of Supernatant (e.g., HPLC, UV-Vis) Calc Calculation of Solubility Quant->Calc Determine Concentration

Figure 2: A generalized workflow for the experimental determination of solubility.

Materials and Equipment:

  • 2-Bromo-4-fluorobenzyl chloride

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Appropriate personal protective equipment (PPE)

Protocol:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of 2-Bromo-4-fluorobenzyl chloride to a series of vials.

    • To each vial, add a known volume of the selected organic solvent. The goal is to have undissolved solid/liquid remaining at equilibrium.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute.

  • Phase Separation:

    • After equilibration, carefully remove the vials from the shaker.

    • To separate the undissolved solute from the saturated solution, either centrifuge the vials at a high speed or allow the solid to settle.

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe.

  • Filtration:

    • Attach a solvent-compatible syringe filter (e.g., PTFE) to the syringe.

    • Filter the supernatant into a clean, pre-weighed vial to remove any remaining microscopic particles.

  • Quantification:

    • Accurately weigh the filtered saturated solution.

    • Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a low temperature to avoid degradation of the solute.

    • Once the solvent has completely evaporated, weigh the vial containing the dried solute.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility ( g/100 g solvent) = (mass of solute / mass of solvent) x 100 Mass of solvent = (mass of saturated solution) - (mass of solute)

Alternative Quantification Method (HPLC/UV-Vis):

  • Prepare a calibration curve using standard solutions of 2-Bromo-4-fluorobenzyl chloride of known concentrations in the chosen solvent.

  • Dilute an accurately known volume of the filtered saturated solution with the same solvent.

  • Analyze the diluted solution using HPLC or UV-Vis spectroscopy to determine the concentration of the solute.

  • Calculate the original concentration in the saturated solution, which represents the solubility. This method is generally more accurate and requires less material.[5]

Safety and Handling Considerations

2-Bromo-4-fluorobenzyl chloride is a reactive chemical and should be handled with appropriate safety precautions. The following guidelines are based on safety data for structurally similar compounds.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7]

  • Ventilation: Handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of vapors.[9]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[8]

  • Inhalation: If inhaled, move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]

  • Ingestion: Do not induce vomiting. If swallowed, rinse mouth with water and seek immediate medical attention.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While quantitative solubility data for 2-Bromo-4-fluorobenzyl chloride is not extensively published, a strong understanding of its molecular structure and the principles of solubility allows for reliable predictions of its behavior in a wide range of organic solvents. This guide provides the theoretical foundation and practical experimental protocols necessary for researchers to confidently work with this compound. Adherence to the outlined safety procedures is paramount to ensure a safe and effective laboratory environment. The methodologies described herein empower scientists to generate the specific solubility data required for their unique applications in drug discovery and chemical synthesis.

References

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzoyl chloride. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • Capot Chemical. (2015, December 2). MSDS of Methyl 2-bromo-4-fluorobenzoate. Retrieved from [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • SlidePlayer. (n.d.). Organic halides. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • BCCampus. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Bromo-2-fluorobenzoyl chloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-3,4-difluorobenzyl chloride (C7H4BrClF2). Retrieved from [Link]

  • Georganics. (n.d.). (2-Bromo-4-fluorophenyl)methanesulfonyl chloride. Retrieved from [Link]

Sources

Reactivity profile of 2-bromo-4-fluoro substituted benzyl halides

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the reactivity profile, strategic functionalization, and handling of 4-bromo-2-fluorobenzyl bromide (and its analogs). It is designed for medicinal chemists and process scientists requiring high-fidelity control over this "dual-warhead" scaffold.

Technical Guide for High-Precision Functionalization

Executive Summary: The "Dual-Warhead" Scaffold

4-Bromo-2-fluorobenzyl bromide (CAS: 76283-09-5) represents a high-value "dual-warhead" intermediate in drug discovery.[1] Its utility stems from two orthogonal reactive sites:

  • The Benzyl Bromide (

    
    -C):  A highly reactive electrophile for 
    
    
    
    alkylations.
  • The Aryl Bromide (

    
    -C):  A robust handle for Pd-catalyzed cross-coupling or metallation.
    

The 2-fluoro substituent is not merely a bystander; it exerts a critical inductive effect (


) that modulates the electrophilicity of the benzylic carbon and influences the regioselectivity of metabolic oxidation in final drug candidates. However, the simultaneous presence of two carbon-halogen bonds creates a "reactivity conflict" that demands a specific sequential workflow to avoid polymerization or "scrambling."

Electronic & Steric Landscape

Understanding the micro-environment of the 4-bromo-2-fluorobenzyl system is prerequisite to controlling it.

The Fluorine Effect (Ortho-Substitution)
  • Electronic Activation: The fluorine atom at the ortho position is strongly electron-withdrawing (inductive). This destabilizes the developing positive charge in

    
     pathways but enhances the electrophilicity  of the benzylic carbon towards nucleophiles in 
    
    
    
    reactions compared to unsubstituted benzyl bromide.
  • Metabolic Blocking: In the final API, the 2-F substituent blocks the metabolically labile ortho position, a common strategy to extend half-life (

    
    ).
    
The Bromine Hierarchy
  • Bond Dissociation Energy (BDE): The Benzylic C-Br bond (~68 kcal/mol) is significantly weaker than the Aryl C-Br bond (~81 kcal/mol).

  • Implication: Under thermal or radical conditions, the benzylic position reacts first. Under nucleophilic conditions, the benzylic position reacts exclusively.

Primary Reactivity: Nucleophilic Substitution ( )

The most reliable transformation for this scaffold is the functionalization of the benzylic position.

Chemoselectivity Rules
  • Nucleophiles (Amines, Thiols, Alkoxides): React exclusively at the benzylic position. The aryl bromide remains inert under standard alkylation conditions (RT to 80°C).

  • Kinetics: The 2-F group accelerates nucleophilic attack relative to 4-bromo-benzyl bromide due to increased polarization of the

    
     bond.
    
Experimental Protocol: Selective Amination

This protocol yields a secondary amine while preserving the aryl bromide for later coupling.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromo-2-fluorobenzyl bromide (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Base Selection: Add

    
     (2.0 equiv). Note: Avoid strong hydroxide bases to prevent hydrolysis to the benzyl alcohol.
    
  • Nucleophile Addition: Add the amine (1.1 equiv) dropwise at 0°C to suppress bis-alkylation.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Filter inorganic salts. Concentrate filtrate.

  • Validation:

    
     NMR should show a shift of the benzylic protons from 
    
    
    
    ppm (reactant) to
    
    
    ppm (product).

Secondary Reactivity: Cross-Coupling Strategies

The challenge in cross-coupling this scaffold is the lability of the benzyl bromide .

The "Cap and Couple" Strategy (Recommended)

Attempting a Suzuki coupling directly on 4-bromo-2-fluorobenzyl bromide often leads to failure because:

  • Pd Oxidative Addition: Pd(0) inserts into the Benzylic C-Br bond faster than the Aryl C-Br bond in many catalytic cycles, leading to

    
    -hydride elimination or homocoupling.
    
  • Nucleophilic Attack: Basic conditions (hydroxide/carbonate) required for boronic acid activation can hydrolyze the benzyl bromide.

The Solution: "Cap" the reactive benzyl position first (e.g., convert to amine, ether, or protected alcohol) as described in Section 3. Once the benzyl group is deactivated, the aryl bromide becomes the sole reactive site for standard Pd-catalyzed coupling.

Direct Orthogonal Coupling (Advanced)

If direct coupling is mandatory, specific conditions must be used to favor


 coupling over 

interference.
  • Catalyst:

    
     or 
    
    
    
    .
  • Base: Weak bases (e.g.,

    
    ) or anhydrous conditions.
    
  • Solvent: Toluene/Water mixtures (biphasic) can sometimes protect the benzyl halide from hydrolysis if the catalyst remains in the organic phase.

Metallation Risks (Lithium-Halogen Exchange)

CRITICAL WARNING: Do NOT treat 4-bromo-2-fluorobenzyl bromide with n-BuLi or t-BuLi expecting selective Lithium-Halogen exchange at the aryl position.

  • Mechanism of Failure: The organolithium reagent acts as a nucleophile/base, attacking the benzylic bromide (Wurtz coupling) or causing rapid polymerization via "halogen-dance" mechanisms.

  • Alternative: If a Grignard/Lithium species is needed, use Knochel-type exchange (iPrMgCl·LiCl) at -78°C, though protection of the benzyl position is still strongly advised.

Visualization of Reaction Pathways

The following diagram maps the divergent reactivity of the scaffold, highlighting the "Safe" vs. "High Risk" pathways.

ReactivityProfile cluster_legend Legend Substrate 4-Bromo-2-fluorobenzyl bromide SN2 Nucleophilic Substitution (SN2) (Amines, Thiols, Alkoxides) Substrate->SN2 Fast & Selective (Recommended Route) Pd_Direct Direct Pd-Coupling (Suzuki/Buchwald) Substrate->Pd_Direct Competing Oxidative Addition Li_Exchange Lithiation (n-BuLi) (Metal-Halogen Exchange) Substrate->Li_Exchange Incompatible Product_SN2 Stable Intermediate (Ar-Br Intact) SN2->Product_SN2 Yield > 90% Product_Pd Mixture/Polymerization (Benzylic Interference) Pd_Direct->Product_Pd Product_Li Wurtz Coupling/Scrambling (Destructive) Li_Exchange->Product_Li Product_Final Final Drug Scaffold (Biaryl/Heterocycle) Product_SN2->Product_Final Standard Cross-Coupling (Ar-Br active) key1 Green Path = Recommended Workflow key2 Red Path = High Risk/Side Reactions

Caption: Decision matrix for functionalizing 4-bromo-2-fluorobenzyl bromide. The green pathway (sequential functionalization) ensures scaffold integrity.

Comparative Data: Halide Reactivity

FeatureBenzylic Bromide (

)
Aryl Bromide (

)
Hybridization

(Tetrahedral)

(Planar)
Primary Reactivity

(Nucleophilic Attack)
Oxidative Addition (Pd/Ni)
Relative Lability High (Reacts at RT)Moderate (Requires Catalyst/Heat)
Base Sensitivity High (Hydrolysis risk)Low (Stable)
Rec.[2][3][4] Strategy React First (Cap)React Second (Couple)

References

  • 4-Bromo-2-fluorobenzyl Bromide: A Cornerstone in Pharmaceutical Synthesis . NBInno. Available at: [Link]

  • Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide . RSC Advances, 2018. Available at: [Link]

  • Kinetics of Nucleophilic Substitution Reactions . Chemistry LibreTexts. Available at: [Link]

  • Selective halogen-lithium exchange in bromophenylalkyl halides . Journal of Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates . PMC (NIH). Available at: [Link]

  • 4-Bromo-2-fluorobenzyl bromide Product Data . PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Bromo-1-(chloromethyl)-4-fluorobenzene for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-1-(chloromethyl)-4-fluorobenzene (CAS No. 154446-52-7) is a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry. Its trifunctional nature, featuring bromo, chloromethyl, and fluoro groups on a benzene ring, establishes it as a versatile and strategically important building block, particularly in the synthesis of pharmaceutical intermediates and complex organic molecules. The distinct reactivity of the aryl bromide and the benzylic chloride allows for selective, stepwise functionalization, providing a powerful tool for medicinal chemists. This guide offers a comprehensive overview of its physicochemical properties, outlines a detailed synthesis protocol, explores its critical applications in drug discovery, provides essential safety and handling information, and presents a procurement analysis for research and development purposes.

Introduction: A Versatile Trifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of drug design.[1][2] Fluorine substitution can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] this compound emerges as a key intermediate, offering a synthetically accessible platform to introduce these desirable properties into drug candidates.

This compound features three key functional groups:

  • A fluoro group, which imparts unique electronic properties and can block metabolic pathways.[1]

  • An aryl bromo group, which is amenable to a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

  • A benzylic chloro group, which is a reactive electrophilic site highly susceptible to nucleophilic substitution.

This differential reactivity allows chemists to perform sequential chemical transformations, building molecular complexity in a controlled manner, making it a valuable reagent for constructing diverse molecular architectures in the pursuit of novel therapeutics.[4]

Physicochemical Properties & Structural Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key identifiers and properties for this compound are summarized below.

PropertyValue
IUPAC Name This compound
Synonyms 4-Fluoro-2-bromobenzyl chloride
CAS Number 154446-52-7
Molecular Formula C₇H₅BrClF
Molecular Weight 223.47 g/mol [5]
Appearance White to off-white solid or liquid
Boiling Point ~218 °C (lit.)[6]
Density ~1.65-1.73 g/mL at 25 °C (lit.)[6][7]
Refractive Index ~1.553 (n20/D)[7]

Synthesis Pathway and Mechanism

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available precursor like 1-bromo-4-fluorobenzene. A common and effective method is the chloromethylation of the aromatic ring.

Experimental Protocol: Chloromethylation of 1-Bromo-4-fluorobenzene

This protocol describes a representative electrophilic aromatic substitution reaction. The causality behind this choice is the ability to introduce the reactive chloromethyl group onto the pre-functionalized aromatic ring.

Materials:

  • 1-Bromo-4-fluorobenzene

  • Paraformaldehyde

  • Zinc Chloride (ZnCl₂) or another suitable Lewis acid catalyst

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • In a reaction vessel equipped with a stirrer and reflux condenser, suspend 1-Bromo-4-fluorobenzene and paraformaldehyde in the anhydrous solvent.

  • Add a catalytic amount of anhydrous Zinc Chloride. The Lewis acid is crucial as it coordinates with the formaldehyde polymer to generate the reactive electrophile.

  • Bubble dry HCl gas through the mixture or add concentrated HCl dropwise while stirring vigorously. This step generates the chloromethylating agent in situ.

  • Heat the reaction mixture to reflux (typically 40-50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and quench by carefully pouring it over ice water.

  • Separate the organic layer. Wash the organic phase sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Reaction Visualization

The following diagram illustrates the key steps in the synthesis of the target compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalyst Catalyst cluster_process Reaction & Workup cluster_product Final Product R1 1-Bromo-4-fluorobenzene Reaction Electrophilic Aromatic Substitution (Chloromethylation) R1->Reaction Combine & Reflux R2 Paraformaldehyde + HCl R2->Reaction Combine & Reflux Catalyst ZnCl₂ (Lewis Acid) Catalyst->Reaction Combine & Reflux Workup Aqueous Workup (Quench, Wash, Dry) Reaction->Workup Reaction Completion Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

The utility of this compound lies in its capacity as a versatile building block for creating more complex molecules.[3] Its halogen substituents serve as flexible "handles" for carbon-carbon and carbon-heteroatom bond formations.[3]

  • Scaffold Elaboration: The reactive chloromethyl group allows for the straightforward attachment of this substituted benzyl moiety to various nucleophiles (e.g., amines, thiols, alcohols, carbanions). This is a common strategy for elaborating core scaffolds in lead optimization campaigns.

  • Cross-Coupling Reactions: The less reactive aryl bromide remains intact during nucleophilic substitution at the benzylic position. This preserved handle can then be used in subsequent transition-metal-catalyzed cross-coupling reactions to form new C-C or C-N bonds, further expanding molecular diversity.

  • Intermediate for APIs: This compound serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). For example, related polyhalogenated benzene structures are used to synthesize selective estrogen receptor degraders for cancer treatment and catalysts for peptide synthesis.[8] The fluorinated benzene moiety is a common feature in modern pharmaceuticals, contributing to improved drug properties.[2][8]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage are paramount to ensure laboratory safety. This information is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) provided by the supplier.[9][10]

  • Hazard Identification: This compound is classified as a skin and eye irritant.[9][11] It may also cause respiratory irritation.[11] It is often corrosive and requires careful handling to avoid contact.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9][10] All manipulations should be performed in a well-ventilated fume hood.[10]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[9][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[9][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[10] The compound may be moisture-sensitive.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][10]

Procurement Guide: Suppliers and Pricing

This compound is available from various chemical suppliers specializing in research and development quantities. Pricing and availability are subject to change based on purity, quantity, and market conditions. Below is a representative list of suppliers.

SupplierExample Product/CASPurityQuantityExample Price (USD/GBP)
Apollo Scientific 4-Bromo-2-(chloromethyl)-1-fluorobenzene98%100 mg£32.00[12]
(CAS 1020992-68-0)250 mg£45.00[12]
1 g£108.00[12]
BOC Sciences 4-Bromo-2-(chloromethyl)-1-fluorobenzeneN/ACustomInquiry[13]
(CAS 1020992-68-0)
Ambeed, Inc. 4-Bromo-2-(chloromethyl)-1-fluorobenzeneN/ACustomInquiry[13]
(CAS 1020992-68-0)*
Fisher Scientific 4-Bromo-2-fluorobenzyl Chloride≥98.0%5 g$152.00[5]
(CAS 85510-82-3)**
Sigma-Aldrich 1-Bromo-2-chloro-4-fluorobenzeneAldrichCPR250 mg$77.90[14]
(CAS 110407-59-5)***

*Note: Some suppliers list the isomeric compound 4-Bromo-2-(chloromethyl)-1-fluorobenzene (CAS 1020992-68-0). Researchers should verify the specific isomer required for their synthesis. **Note: This is an isomeric compound and is listed for price comparison of a similar chemical structure. ***Note: This is a related precursor and is listed for price comparison of a similar chemical structure.

Conclusion

This compound stands out as a high-value synthetic intermediate. Its trifunctional nature, combined with the predictable and differential reactivity of its functional groups, provides researchers and drug development professionals with a reliable and versatile tool. The ability to perform selective, sequential modifications makes it an excellent starting point for the synthesis of complex, biologically active molecules, underscoring its continued importance in the field of medicinal chemistry. Proper understanding of its properties, synthesis, and handling is essential for leveraging its full synthetic potential.

References

  • Apollo Scientific. 4-Bromo-2-(chloromethyl)-1-fluorobenzene.

  • NINGBO INNO PHARMCHEM CO.,LTD. CAS 201849-15-2: A Key Fluorinated Intermediate for Drug Discovery.

  • Dana Bioscience. 2-Bromo-4-(bromomethyl)-1-chloro-3-fluorobenzene 250mg.

  • Chemical Sources. 4-Bromo-2-(chloromethyl)-1-fluorobenzene (CAS No. 1020992-68-0) Suppliers.

  • BenchChem. A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.

  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-2-chloro-1-fluorobenzene.

  • Sigma-Aldrich. SAFETY DATA SHEET - 1-Bromo-4-chlorobenzene.

  • PubChem. 2-Bromo-1-chloro-4-fluorobenzene.

  • Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-2-chloro-4-fluorobenzene.

  • ChemicalBook. 2-Bromo-4-fluorobenzaldehyde synthesis.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Ossila. 1-Bromo-2-chloro-4-fluorobenzene.

  • National Center for Biotechnology Information. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

  • Sigma-Aldrich. 1-Bromo-2-chloro-4-fluorobenzene AldrichCPR.

  • ChemicalBook. 2-Fluoro-4-chlorobenzyl bromide - Safety Data Sheet.

  • Fisher Scientific. 4-Bromo-2-fluorobenzyl Chloride 98.0+%, TCI America 5 g.

  • The Pharma Journal. Fluorine in drug discovery: Role, design and case studies.

  • ChemicalBook. 4-bromo-1-(chloromethyl)-2-methylbenzene synthesis.

  • Chemrio. 4-BROMO-3-CHLOROFLUOROBENZENE; 1-bromo-2-chloro-4-fluoro-benzene.

  • CymitQuimica. 4-Bromo-2-fluorobenzyl chloride.

  • PubChem. 4-Bromo-2-(bromomethyl)-1-fluorobenzene.

  • Sigma-Aldrich. 4-Bromo-2-chloro-1-fluorobenzene 99%.

  • PubChem. 1-Bromo-4-chloro-3-fluoromethyl-2-fluorobenzene.

  • Sigma-Aldrich. 1-Bromo-4-(bromomethyl)-2-chlorobenzene.

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Methodological & Application

Application Note & Protocols: Strategic Synthesis of 2-Bromo-4-fluorobenzylamines via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of 2-bromo-4-fluorobenzylamines, a critical class of chemical intermediates. These compounds serve as versatile scaffolds in medicinal chemistry, where the unique electronic properties of the bromine and fluorine substituents can enhance metabolic stability and binding affinity in novel drug candidates.[1] This guide delves into the mechanistic principles, offers detailed step-by-step protocols for various amine nucleophiles, and provides practical insights into overcoming common synthetic challenges.

Mechanistic Rationale: The Benzylic Substitution Pathway

The synthesis of 2-bromo-4-fluorobenzylamines hinges on the nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The starting material, 2-bromo-4-fluorobenzyl bromide, is highly susceptible to this reaction for several key reasons:

  • Benzylic Activation: The carbon atom attached to the leaving group (bromide) is a benzylic carbon. The adjacent aromatic ring stabilizes the transition state of the SN2 reaction, accelerating the rate of substitution compared to a standard primary alkyl halide.[2]

  • Excellent Leaving Group: The bromide ion (Br⁻) is a weak base and therefore an excellent leaving group, facilitating the cleavage of the C-Br bond upon nucleophilic attack.

  • Unhindered Reaction Center: As a primary halide, the benzylic carbon is sterically accessible, allowing for the requisite backside attack by the nucleophile, a hallmark of the SN2 pathway.[3]

The general mechanism involves the direct displacement of the bromide by an amine nucleophile. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic benzylic carbon, leading to the formation of a new carbon-nitrogen bond and the simultaneous expulsion of the bromide ion.

Caption: General SN2 mechanism for the synthesis of 2-bromo-4-fluorobenzylamines.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of primary, secondary, and tertiary 2-bromo-4-fluorobenzylamines.

Protocol 1: Synthesis of Primary (2-Bromo-4-fluorophenyl)methanamine

This protocol utilizes a large excess of ammonia to favor mono-alkylation and minimize the formation of secondary and tertiary amine byproducts.

Materials and Reagents:

  • 2-Bromo-4-fluorobenzyl bromide

  • Ammonium hydroxide solution (28-30%)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve 2-bromo-4-fluorobenzyl bromide (1.0 eq) in methanol (5 mL per 1 g of starting material) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a large excess of concentrated ammonium hydroxide solution (20 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL) followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Secondary N-Alkyl-(2-bromo-4-fluorophenyl)methanamines

This protocol uses a primary amine as the nucleophile. Using a moderate excess of the primary amine helps to prevent the secondary amine product from reacting further.

Materials and Reagents:

  • 2-Bromo-4-fluorobenzyl bromide

  • Primary amine (e.g., methylamine, ethylamine) (2-3 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of potassium carbonate (2.0 eq) in acetonitrile (10 mL per 1 g of benzyl bromide), add the primary amine (2-3 eq).

  • Add a solution of 2-bromo-4-fluorobenzyl bromide (1.0 eq) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 40-50 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC for the disappearance of the starting benzyl bromide.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the crude secondary amine.

  • Purify via flash column chromatography.

Protocol 3: Synthesis of Tertiary N,N-Dialkyl-(2-bromo-4-fluorophenyl)methanamines

This protocol employs a secondary amine as the nucleophile. The risk of over-alkylation to a quaternary ammonium salt is lower than in previous cases but can still occur, especially with unhindered amines and forcing conditions.[4][5]

Materials and Reagents:

  • 2-Bromo-4-fluorobenzyl bromide

  • Secondary amine (e.g., dimethylamine, piperidine) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base) (1.5 eq)

  • Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Deionized water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-bromo-4-fluorobenzyl bromide (1.0 eq) in DMF (8 mL per 1 g).

  • Add the secondary amine (1.2 eq) followed by DIPEA (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (40 mL).

  • Extract the aqueous phase with diethyl ether (3 x 25 mL).

  • Combine the organic extracts and wash thoroughly with water (3 x 20 mL) to remove residual DMF, followed by a final wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude tertiary amine can be purified by column chromatography.

Summary of Reaction Parameters and Troubleshooting

The choice of reagents and conditions is critical for achieving high yields and purity.

Parameter Primary Amine Synthesis Secondary Amine Synthesis Tertiary Amine Synthesis
Nucleophile Ammonia (NH₃)Primary Amine (RNH₂)Secondary Amine (R₂NH)
Stoichiometry Large excess of NH₃ (≥20 eq)2-3 eq of RNH₂1.2-1.5 eq of R₂NH
Base Ammonia (self-basing)K₂CO₃, Et₃NDIPEA
Solvent Methanol / WaterAcetonitrile, THFDMF, Acetonitrile
Temperature 0 °C to Room Temp.Room Temp. to 50 °CRoom Temp.
Common Issue Over-alkylation: Formation of di- and tri-substituted products.Over-alkylation: Product reacts further to form a tertiary amine.Quaternization: Product reacts to form a quaternary ammonium salt.
Mitigation Use a large excess of ammonia to ensure the benzyl bromide is more likely to react with NH₃ than the product amine.[4]Use a moderate excess of the primary amine; avoid high temperatures.Use a sterically hindered non-nucleophilic base like DIPEA; avoid excess heating.[4]

General Synthetic Workflow

The overall process from starting materials to the purified target molecule follows a consistent and logical path, which is crucial for reproducibility and scalability.

Workflow A 1. Reagent Selection - 2-bromo-4-fluorobenzyl bromide - Amine Nucleophile (1°, 2°, or NH₃) - Base & Solvent B 2. Reaction Setup - Inert atmosphere (if needed) - Temperature control (ice bath/heating) A->B C 3. Nucleophilic Substitution - Controlled addition of reagents - Stirring for specified time B->C D 4. Reaction Monitoring - TLC / LC-MS analysis - Confirm consumption of starting material C->D E 5. Workup - Quenching - Liquid-liquid extraction D->E Reaction Complete F 6. Purification - Dry organic layer (Na₂SO₄ / MgSO₄) - Solvent removal (rotovap) - Flash Column Chromatography E->F G 7. Product Characterization - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry - Purity Analysis (HPLC) F->G

Caption: Standard experimental workflow for the synthesis and purification of 2-bromo-4-fluorobenzylamines.

Conclusion

The nucleophilic substitution of 2-bromo-4-fluorobenzyl bromide is a robust and versatile method for generating a diverse range of substituted benzylamines. Careful control over stoichiometry, choice of base, and reaction temperature is paramount to minimizing side reactions, particularly over-alkylation. The protocols and insights provided herein offer a solid foundation for researchers to successfully synthesize these valuable building blocks for application in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4-fluorophenol as a Versatile Building Block in Medicinal Chemistry. BenchChem.
  • Nordmann. (n.d.). 4-Bromo-2-fluorobenzylamine. Nordmann Global.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Modern Drug Discovery. Inno Pharmchem.
  • CSIR NET LIFE SCIENCE COACHING. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides. CSIR NET Life Science Coaching.
  • Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide.
  • Clark, J. (n.d.). Amines as nucleophiles. Chemguide.
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • Resende, L. F., & Pliego Jr, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 107. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

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Application Notes & Protocols: Synthesis of Novel Curcumin Analogues Using 2-Bromo-4-fluorobenzyl Chloride as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

Curcumin, the principal curcuminoid of turmeric, is a molecule of immense therapeutic interest, yet its clinical translation is hampered by poor bioavailability and metabolic instability. Synthetic modification of the curcumin scaffold is a key strategy to overcome these limitations. This guide provides a comprehensive framework for the use of 2-Bromo-4-fluorobenzyl chloride as a strategic building block for novel halogenated curcumin analogues. We present a two-stage synthetic strategy, beginning with the efficient oxidation of the benzyl chloride to the corresponding aldehyde, a crucial intermediate. This is followed by a detailed protocol for a boron-mediated condensation reaction to construct the final symmetrical diarylheptanoid structure. The causality behind experimental choices, detailed safety protocols, and characterization guidelines are provided to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Halogenated Curcumin Analogues

Curcumin (1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione) is a polyphenol renowned for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] However, the therapeutic promise of curcumin is significantly limited by its low aqueous solubility, rapid metabolism via glucuronidation and sulfation, and overall poor systemic bioavailability.[2][3]

To address these pharmacokinetic challenges, medicinal chemists have turned to the synthesis of curcumin analogues.[4][5][6] The introduction of halogens, such as fluorine and bromine, onto the aromatic rings is a well-established strategy in drug design. This modification can profoundly influence the molecule's properties by:

  • Enhancing Lipophilicity: Improving membrane permeability and cellular uptake.

  • Modulating Metabolic Stability: Blocking sites of enzymatic attack (e.g., hydroxylation) can prolong the compound's half-life.

  • Altering Target Binding: The unique electronic properties of halogens can introduce new, favorable interactions with biological targets, potentially increasing potency and selectivity.[7][8]

This guide focuses on 2-Bromo-4-fluorobenzyl chloride as a starting material. The strategic placement of a bromine atom and a fluorine atom offers a unique combination of steric and electronic effects, making it a highly attractive building block for creating a new generation of curcuminoids with potentially superior pharmacological profiles.

Strategic Synthesis Plan: From Benzyl Chloride to Curcumin Analogue

The primary challenge is that 2-Bromo-4-fluorobenzyl chloride cannot directly participate in the classic condensation reactions used to form the curcumin scaffold, which require an aldehyde functional group.[5][7] Therefore, our strategy involves two key stages:

  • Oxidation: Conversion of 2-Bromo-4-fluorobenzyl chloride into the crucial intermediate, 2-Bromo-4-fluorobenzaldehyde.

  • Condensation: A boron-mediated condensation (Pabon's method) of the synthesized aldehyde with 2,4-pentanedione to form the symmetrical curcumin analogue.[5][9]

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Analogue Construction A 2-Bromo-4-fluorobenzyl chloride (Starting Material) B Oxidation Reaction (e.g., Kornblum or Sommelet) A->B Step 1 C 2-Bromo-4-fluorobenzaldehyde (Key Intermediate) B->C Yields Aldehyde E Boron-Mediated Condensation (Pabon Method) C->E D 2,4-Pentanedione (Linker) D->E F Target Curcumin Analogue (Final Product) E->F Forms Symmetrical Structure

Caption: High-level workflow for the two-stage synthesis.

Part I: Protocol for Oxidation of 2-Bromo-4-fluorobenzyl Chloride

The conversion of a benzyl halide to a benzaldehyde is a cornerstone transformation. Two reliable methods are the Kornblum Oxidation and the Sommelet Reaction. The Kornblum oxidation is often preferred for its milder conditions and good yields with activated halides.[10][11][12]

Causality of Method Selection (Kornblum Oxidation)
  • Why Dimethyl Sulfoxide (DMSO)? DMSO serves as both the solvent and the oxidizing agent. The benzyl chloride first displaces the methylsulfinyl group via an SN2 reaction to form an alkoxysulfonium salt.[10][12]

  • Why Sodium Bicarbonate (NaHCO₃)? A mild, non-nucleophilic base is required to facilitate an elimination reaction on the alkoxysulfonium intermediate, which yields the aldehyde, dimethyl sulfide (DMS), and carbon dioxide.[6] Using a stronger base could lead to unwanted side reactions.

Detailed Experimental Protocol: Kornblum Oxidation

Materials:

  • 2-Bromo-4-fluorobenzyl chloride (1.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous (approx. 10 mL per 1 g of halide)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • Dichloromethane (DCM) for extraction

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-4-fluorobenzyl chloride in anhydrous DMSO.

  • Addition of Base: Add sodium bicarbonate to the solution.

  • Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing an equal volume of cold deionized water.

    • Extract the aqueous phase three times with dichloromethane.

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with deionized water (twice) and then with brine (once) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 2-Bromo-4-fluorobenzaldehyde can be purified by flash column chromatography on silica gel if necessary.

Expected Outcome: A white to pale yellow solid. The purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding.

Part II: Protocol for Synthesis of the Curcumin Analogue

The Pabon method is a highly efficient one-pot synthesis for symmetrical curcuminoids that utilizes a boron-acetylacetonate complex to direct the condensation.[5][7][9]

Mechanistic Rationale (Pabon Method)
  • Role of Boron Trioxide (B₂O₃): B₂O₃ reacts with 2,4-pentanedione to form a stable six-membered boron-enolate complex. This complex serves two critical functions: (1) It protects the highly acidic central methylene group of the diketone from deprotonation and self-condensation. (2) It activates the terminal methyl groups for the subsequent condensation with the aldehyde.[1][5]

  • Role of Tributyl Borate ((BuO)₃B): This acts as a water scavenger, driving the condensation equilibrium towards the product.

  • Role of n-Butylamine (n-BuNH₂): A primary amine acts as a mild base catalyst to facilitate the aldol-type condensation between the boron complex and the aldehyde.

G cluster_0 Step 1: Boron Complex Formation cluster_1 Step 2: Condensation cluster_2 Step 3: Hydrolysis & Product Formation A 2,4-Pentanedione + B₂O₃ B Boron-Acetylacetonate Complex (Reactive Intermediate) A->B Activates terminal methyls E Aldol-type Condensation & Dehydration B->E C 2-Bromo-4-fluorobenzaldehyde (2 eq.) C->E D n-Butylamine (Catalyst) D->E F Curcuminoid-Boron Complex E->F H Final Curcumin Analogue F->H G Mild Acidic Work-up (HCl) G->H Liberates product

Caption: Simplified reaction mechanism for the Pabon synthesis.

Detailed Experimental Protocol: Pabon Synthesis

Materials:

  • 2-Bromo-4-fluorobenzaldehyde (2.0 eq)

  • 2,4-Pentanedione (acetylacetone) (1.0 eq)

  • Boric oxide (B₂O₃) (1.0 eq)

  • Tributyl borate ((BuO)₃B) (4.0 eq)

  • n-Butylamine (1.0 eq)

  • Ethyl acetate (EtOAc), anhydrous

  • Hydrochloric acid (HCl), dilute (e.g., 0.1 M)

  • Hexane

Procedure:

  • Complex Formation: To a solution of 2,4-pentanedione and tributyl borate in anhydrous ethyl acetate, add boric oxide. Stir the mixture at 40-50 °C for approximately 30 minutes to form the boron complex.

  • Aldehyde Addition: Add 2-Bromo-4-fluorobenzaldehyde to the reaction mixture.

  • Catalyst Addition: Slowly add a solution of n-butylamine in anhydrous ethyl acetate to the mixture over 30-60 minutes using a syringe pump. Maintain the reaction temperature at 40-50 °C.

  • Reaction: Stir the mixture at this temperature for 4-6 hours. The reaction mixture will typically turn a deep red/orange color and a precipitate may form.

  • Hydrolysis: Cool the mixture to room temperature. Add dilute HCl and stir vigorously for 15-30 minutes to hydrolyze the boron complex and precipitate the product.

  • Isolation:

    • Filter the resulting solid precipitate.

    • Wash the solid sequentially with cold water, and then with cold hexane to remove impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.

Characterization and Data Presentation

The identity and purity of the final synthesized analogue must be confirmed through standard analytical techniques.

ParameterTechniqueExpected Result
Molecular Weight Mass Spectrometry (MS)C₂₁H₁₄Br₂F₂O₄. Expected [M+H]⁺ or [M-H]⁻ corresponding to the exact mass.
Structural Confirmation ¹H and ¹³C NMRPeaks corresponding to aromatic protons, vinyl protons, and the unique enol proton of the β-diketone system.
Functional Groups FT-IR SpectroscopyCharacteristic stretches for C=O (ketone), C=C (alkene), and aromatic C-H bonds.
Purity HPLCA single major peak indicating high purity (>95%).
Physical Property Melting Point (MP)A sharp melting point range.

Safety and Reagent Handling

Proper safety precautions are paramount when handling the reagents involved in this synthesis. 2-Bromo-4-fluorobenzyl chloride is a corrosive and lachrymatory compound.[13][14][15]

ReagentCAS NumberHazard ClassificationsHandling Precautions
2-Bromo-4-fluorobenzyl chloride 85510-82-3Corrosive, Lachrymator, Harmful if swallowed/inhaled.[13]Handle only in a certified chemical fume hood. Wear safety goggles, a face shield, lab coat, and chemical-resistant gloves.
Dimethyl Sulfoxide (DMSO) 67-68-5Combustible liquid, Skin irritant.Avoid contact with skin and eyes. Can enhance skin absorption of other chemicals.
Boric Oxide (B₂O₃) 1303-86-2May damage fertility or the unborn child.Avoid inhalation of dust. Handle with gloves and appropriate respiratory protection.
n-Butylamine 109-73-9Flammable, Corrosive, Toxic.Handle in a fume hood away from ignition sources. Corrosive to respiratory tract.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[13]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

References

  • Sommelet, M. Sur un mode de décomposition des halogénoalcoylates d'hexaméthylène – tétramine. Compt. Rend.1913, 157, 852–854. [URL: https://gallica.bnf.fr/ark:/12148/bpt6k31101/f852.item]
  • Kornblum, N.; Jones, W. J.; Anderson, G. J. A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society1959, 81(15), 4113–4114. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01524a080]
  • Sommelet reaction. In Wikipedia; 2023. [URL: https://en.wikipedia.org/wiki/Sommelet_reaction]
  • Synthesis of 2-bromo-4-fluorobenzaldehyde. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/59142-68-6.htm]
  • Pabon, H. J. J. Synthesis of curcumin and related compounds. ResearchGate. [URL: https://www.researchgate.
  • Subrahmanya Bhat, K.; Srinivas, S.; Srinivas, P. Oxidation of benzylic bromides by DMSO in the presence of zinc salts: A new variant of Kornblum's method. Central Food Technological Research Institute. [URL: https://cftri.res.in/sub/203.pdf]
  • Lee, S.-K.; et al. Improved Synthesis of Asymmetric Curcuminoids and Their Assessment as Antioxidants. Molecules2022, 27(8), 2536. [URL: https://www.mdpi.com/1420-3049/27/8/2536]
  • Simple Oxidation of Benzylic Halides with 1-Butyl-3-methyl Imidazolium Periodate. Journal of Chemical and Pharmaceutical Research2014, 6(7), 1957-1959. [URL: https://www.jocpr.
  • Kornblum Oxidation. In Wikipedia; 2023. [URL: https://en.wikipedia.
  • Hybrid Synthetic and Computational Study of an Optimized, Solvent-Free Approach to Curcuminoids. ACS Omega2022, 7(8), 7088–7097. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c06800]
  • Pabon, H. A synthesis of curcumin and related compounds. Recueil des Travaux Chimiques des Pays-Bas1964, 83(4), 379-386. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/recl.19640830410]
  • Angyal, S. J. The Sommelet Reaction. Organic Reactions2011, 197–217. [URL: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or008.04]
  • Sommelet Reaction. Cambridge University Press. [URL: https://www.cambridge.org/us/universitypress/subjects/chemistry/organic-chemistry/name-reactions-organic-synthesis-2nd-edition]
  • Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-2-benzyloxy-4-fluorobenzaldehyde]
  • Pabon's method for the synthesis of asymmetric curcumin analogues 9a–l. ResearchGate. [URL: https://www.researchgate.net/figure/Pabons-method-for-the-synthesis-of-asymmetric-curcumin-analogues-9a-l_fig4_359141029]
  • Angyal, S. J.; Rassack, R. The Sommelet Reaction. Part I. The Course of the Reaction. Journal of the Chemical Society1949, 2700. [URL: https://pubs.rsc.org/en/content/articlelanding/1949/jr/jr9490002700]
  • SAFETY DATA SHEET: 4-Bromo-2-fluorobenzyl chloride. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/SDS20788.pdf]
  • Kornblum Oxidation. Chem-Station Int. Ed.2018. [URL: https://www.chem-station.
  • Preparation method of 2-bromo-4-fluorobenzaldehyde. Google Patents. [URL: https://patents.google.
  • SAFETY DATA SHEET: 2-Fluoro-4-chlorobenzyl bromide. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB5410428_EN.htm]
  • SAFETY DATA SHEET: 4-Bromo-2-fluorobenzyl bromide. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/AC333890050.pdf]
  • 4-Bromo-2-fluorobenzyl bromide 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/552949]
  • 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation. Google Patents. [URL: https://patents.google.
  • MSDS of Methyl 2-bromo-4-fluorobenzoate. Capot Chemical. [URL: https://www.capotchem.com/msds/653-92-9.pdf]
  • 5-Bromo-2-fluorobenzaldehyde synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/93777-26-5.htm]
  • p-BROMOBENZALDEHYDE. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0085]
  • Oxidation to aldehyde and ketones. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acsgcipr.
  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C2O/aldehydes.shtm]
  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Berberine Derivatives Utilizing 2-Bromo-4-fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel berberine derivatives, focusing on the strategic incorporation of a fluorinated moiety via N-alkylation with 2-Bromo-4-fluorobenzyl chloride. Berberine, a natural isoquinoline alkaloid, exhibits a wide range of pharmacological activities, but its therapeutic potential is often limited by suboptimal pharmacokinetic properties.[1][2] The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. These application notes detail the rationale, experimental protocols, and validation techniques for researchers engaged in the discovery and development of next-generation therapeutic agents derived from natural products.

Introduction: The Rationale for Fluorinated Berberine Analogs

Berberine is a well-characterized natural compound with a rich history in traditional medicine and a growing portfolio of documented pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] However, its clinical utility has been hampered by factors such as low aqueous solubility, poor absorption, and rapid metabolism, leading to low bioavailability.[1][2]

Structural modification of the berberine scaffold is a proven strategy to overcome these limitations and unlock new therapeutic potential.[1][4] Specifically, derivatization at the C-9 position has been shown to be a fruitful avenue for modulating biological activity.[4] The introduction of a 2-bromo-4-fluorobenzyl group at this position offers several strategic advantages:

  • Enhanced Lipophilicity and Membrane Permeability: The fluorobenzyl moiety can increase the lipophilicity of the berberine core, potentially improving its ability to cross biological membranes.

  • Metabolic Stability: The presence of the fluorine atom can block sites of oxidative metabolism, thereby prolonging the in vivo half-life of the compound.

  • Modulation of Binding Interactions: The highly electronegative fluorine atom can alter the electronic properties of the molecule, potentially leading to new or enhanced interactions with biological targets.

  • Synthetic Versatility: The bromine atom on the benzyl ring serves as a versatile handle for further structural modifications through cross-coupling reactions, allowing for the creation of a diverse library of compounds.

This guide will focus on the synthesis of 9-O-(2-Bromo-4-fluorobenzyl)berberine as a representative example of this class of derivatives.

Synthetic Strategy and Mechanistic Overview

The overall synthetic strategy involves a two-step process: the demethylation of berberine to berberrubine, followed by the N-alkylation of berberrubine with 2-Bromo-4-fluorobenzyl chloride.

Demethylation of Berberine to Berberrubine

The first step is the selective demethylation of the methoxy group at the C-9 position of berberine to yield berberrubine. This is typically achieved through pyrolysis.[2][4] This reaction proceeds via a nucleophilic attack of the iodide counter-ion on the methyl group, leading to the formation of methyl iodide and the desired 9-hydroxy derivative, berberrubine.

N-Alkylation of Berberrubine

The subsequent step is the core focus of this protocol: the alkylation of the phenolic hydroxyl group of berberrubine with 2-Bromo-4-fluorobenzyl chloride. This is a classic Williamson ether synthesis, where the phenoxide, generated in situ by a suitable base, acts as a nucleophile and displaces the chloride from the benzyl chloride derivative.

Diagram 1: Overall Synthetic Workflow

SynthesisWorkflow Berberine Berberine Pyrolysis Pyrolysis (Demethylation) Berberine->Pyrolysis Berberrubine Berberrubine Pyrolysis->Berberrubine Alkylation Williamson Ether Synthesis (2-Bromo-4-fluorobenzyl chloride, Base) Berberrubine->Alkylation FinalProduct 9-O-(2-Bromo-4-fluorobenzyl)berberine Alkylation->FinalProduct Purification Purification (Chromatography) FinalProduct->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: A high-level overview of the synthetic and analytical workflow.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
Reagent/MaterialGradeSupplier
Berberine Chloride≥98%Sigma-Aldrich
2-Bromo-4-fluorobenzyl chloride≥97%Commercially Available
Anhydrous Potassium Carbonate (K₂CO₃)≥99%Acros Organics
Anhydrous Acetonitrile (CH₃CN)HPLC GradeFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Methanol (MeOH)ACS GradeVWR
Silica Gel60 Å, 230-400 meshSorbent Technologies
Deuterated Solvents (CDCl₃, DMSO-d₆)NMR GradeCambridge Isotope Labs
Protocol 1: Synthesis of Berberrubine from Berberine
  • Place 5.0 g of berberine chloride into a round-bottom flask.

  • Heat the flask under vacuum at 190-200 °C for 2 hours. The color of the solid will change from yellow to a deep red-brown.

  • Allow the flask to cool to room temperature.

  • The resulting solid is berberrubine and can be used in the next step without further purification.

Protocol 2: Synthesis of 9-O-(2-Bromo-4-fluorobenzyl)berberine
  • To the flask containing the crude berberrubine (approximately 4.6 g), add 100 mL of anhydrous acetonitrile.

  • Add 5.0 g of anhydrous potassium carbonate to the suspension.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add 4.5 g of 2-Bromo-4-fluorobenzyl chloride to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

Purification of the Final Product
  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

  • Load the dissolved crude product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product as a yellow-orange solid.

Characterization and Validation

The identity and purity of the synthesized 9-O-(2-Bromo-4-fluorobenzyl)berberine must be confirmed through rigorous analytical techniques.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Appearance of new aromatic signals corresponding to the 2-bromo-4-fluorobenzyl moiety. A characteristic singlet for the benzylic protons (-O-CH₂-Ar) is expected around 5.0-5.5 ppm.
¹³C NMR Appearance of new carbon signals in the aromatic region, including signals for carbon atoms attached to bromine and fluorine.
Mass Spec (ESI) A molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed.
HPLC A single major peak indicating high purity (ideally >95%).

Diagram 2: Validation Workflow

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Data Validation SynthesizedProduct Purified Product NMR NMR Spectroscopy (¹H, ¹³C) SynthesizedProduct->NMR MS Mass Spectrometry (ESI-MS) SynthesizedProduct->MS HPLC HPLC Analysis SynthesizedProduct->HPLC StructureConfirmation Structural Confirmation NMR->StructureConfirmation MS->StructureConfirmation PurityAssessment Purity Assessment HPLC->PurityAssessment

Caption: A streamlined workflow for the analytical validation of the synthesized compound.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of these protocols, the following self-validating measures are integrated:

  • Reaction Monitoring: Consistent monitoring of the reaction progress by TLC is crucial. The disappearance of the starting material (berberrubine) and the appearance of a new, less polar spot corresponding to the product provide a real-time assessment of the reaction's success.

  • Spectroscopic Consistency: The obtained NMR and mass spectrometry data should be in complete agreement with the expected structure. Any significant deviations may indicate the formation of side products or incomplete reaction.

  • Chromatographic Purity: HPLC analysis provides a quantitative measure of the purity of the final compound. A purity level of ≥95% is generally considered acceptable for subsequent biological evaluation.

Conclusion

The protocols outlined in these application notes provide a robust and reproducible method for the synthesis of 9-O-(2-Bromo-4-fluorobenzyl)berberine, a promising derivative for further investigation in drug discovery programs. The strategic incorporation of a fluorinated benzyl moiety offers a scientifically sound approach to enhancing the therapeutic potential of the berberine scaffold. Researchers and drug development professionals can utilize this guide as a foundational resource for the creation and evaluation of novel berberine-based therapeutic agents.

References

  • Kong, W., Wei, J., Abidi, P., Lin, M., Inaba, S., Li, C., Wang, Y., Wang, Z., Si, S., Pan, H., Wang, S., Wu, J., Wang, Y., Li, Z., Liu, J., & Jiang, J. D. (2004). Berberine is a novel cholesterol-lowering drug working through a unique mechanism distinct from statins. Nature medicine, 10(12), 1344–1351. [Link]

  • Li, L., Li, X., Wang, X., & Wang, Y. (2014). Berberine analogues as a novel class of the low-density-lipoprotein receptor up-regulators: synthesis, structure-activity relationships, and cholesterol-lowering efficacy. Journal of medicinal chemistry, 57(1), 228–241. [Link]

  • Sied, M., & Belay, A. (2021). Synthetic berberine derivatives as potential new drugs. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]

  • Wang, K., Feng, X., Chai, L., Hao, Y., & Li, W. (2020). The Quest to Enhance the Efficacy of Berberine for Type-2 Diabetes and Associated Diseases: Physicochemical Modification Approaches. Molecules (Basel, Switzerland), 25(8), 1864. [Link]

  • Tillhon, M., Guaman Ortiz, L. M., Lombardi, P., & Scovassi, A. I. (2012). Berberine: new perspectives for old remedies. Biochemical pharmacology, 84(10), 1260–1267. [Link]

  • Song, D., Hao, J., & Fan, D. (2020). Biological properties and clinical applications of berberine. Frontiers in medicine, 14(5), 564–587. [Link]

  • Zhou, Y., Yang, C. J., Liu, C. L., Chen, Q., Wu, W., & Yang, S. (2022). Design, synthesis, and biological evaluation of novel berberine derivatives against phytopathogenic fungi. Pest management science, 78(10), 4361–4376. [Link]

  • Wang, Y., Liu, Y., & Du, X. (2020). Synthesis and biological evaluation of berberine derivatives as a new class of broad-spectrum antiviral agents against Coxsackievirus B. Bioorganic chemistry, 95, 103490. [Link]

  • Gembarska, A., Gorniak, A., & Uryga, A. (2021). Synthesis and Anticancer Activity of Novel 9-O-Substituted Berberine Derivatives. Molecules (Basel, Switzerland), 26(16), 4935. [Link]

  • Sun, N., Chan, F. Y., & Lu, Y. (2014). Rational design of berberine-based FtsZ inhibitors with broad-spectrum antibacterial activity. PloS one, 9(5), e97514. [Link]

  • Gatland, A. D., & Procter, D. J. (2013). Short and efficient syntheses of protoberberine alkaloids using palladium-catalyzed enolate arylation. Angewandte Chemie (International ed. in English), 52(42), 11094–11097. [Link]

  • Ameri, A., & Foroumadi, A. (2024). Recent Applications of Protoberberines as Privileged Starting Materials for the Development of Novel Broad-Spectrum Antiviral Agents: A Concise Review (2017-2023). ACS pharmacology & translational science, 7(1), 48–71. [Link]

  • Wang, K., Chai, L., & Li, W. (2019). Synthesis and biological evaluation of new berberine derivatives as cancer immunotherapy agents through targeting IDO1. European journal of medicinal chemistry, 183, 111721. [Link]

  • Google Patents. (1982).

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Introducing 2-bromo-4-fluorobenzyl moiety into heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Introduction of the 2-Bromo-4-Fluorobenzyl Moiety into Heterocyclic Scaffolds

Executive Summary & Pharmacophore Rationale

The 2-bromo-4-fluorobenzyl moiety represents a "privileged substructure" in modern medicinal chemistry, offering a dual-advantage tactical handle for lead optimization. Unlike simple benzyl groups, this specific substitution pattern provides distinct physicochemical and synthetic benefits:

  • Metabolic Fortress (4-Fluoro): The fluorine atom at the para-position effectively blocks Cytochrome P450-mediated hydroxylation, a common metabolic soft spot in benzyl residues. This significantly enhances the half-life (

    
    ) of the drug candidate.
    
  • Synthetic Pivot (2-Bromo): The ortho-bromine atom serves as a latent functional handle. It creates steric bulk that can lock conformation (atropisomerism) or serve as an electrophilic site for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclizations to form fused polycyclic systems.[1]

  • Lipophilic Modulation: The combination of halogen atoms modulates the

    
     and 
    
    
    
    , improving membrane permeability without excessive hydrophobicity.

This guide details the protocols for introducing this moiety into nitrogen-containing heterocycles (indoles and piperazines), focusing on yield maximization and regioselectivity.[1]

Critical Reagent Profile: 2-Bromo-4-Fluorobenzyl Bromide

Before initiating synthesis, the properties of the alkylating agent must be understood to ensure safety and reactivity.

PropertySpecificationHandling Note
CAS Number 61150-57-0Verify isomer identity (Ortho-Br, Para-F).[1]
Physical State Solid or semi-solid (low MP)May melt near RT; handle as a liquid if necessary.[1]
Reactivity High (

Active)
The benzylic position is highly activated.
Safety Hazard Lachrymator / Corrosive MANDATORY: Handle only in a fume hood.
Storage 2–8°C, under ArgonMoisture sensitive; hydrolysis yields the alcohol.[1]

Strategic Synthetic Pathways

We define two primary methodologies based on the nucleophilicity of the heterocyclic scaffold.

Method A: Deprotonative Alkylation (For Indoles/Imidazoles)[1]
  • Mechanism:

    
     displacement.
    
  • Reagent: Sodium Hydride (NaH) or Cesium Carbonate (

    
    ).[1]
    
  • Key Challenge: Controlling C3-alkylation vs. N1-alkylation in indoles.

  • Solution: Use of polar aprotic solvents (DMF/DMSO) and low temperatures favors N-alkylation (kinetic control).[1]

Method B: Mild Base Alkylation (For Secondary Amines/Piperazines)
  • Mechanism: Direct Nucleophilic Attack.

  • Reagent: Potassium Carbonate (

    
    ) or DIPEA.[1]
    
  • Key Challenge: Preventing bis-alkylation (quaternization).[1]

  • Solution: Stoichiometric control and syringe pump addition.

Detailed Experimental Protocols

Protocol 1: Regioselective N-Alkylation of Indoles

Target: Introduction of 2-bromo-4-fluorobenzyl group at the N1 position of a 5-substituted indole.

Materials:

  • Substituted Indole (1.0 equiv)[1][2]

  • 2-Bromo-4-fluorobenzyl bromide (1.1 equiv)[1]

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)[1]

  • Anhydrous DMF (0.1 M concentration relative to indole)[1][3]

  • Sat.

    
     (quenching)[1][2][3]
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask (RBF) and cool under a stream of

    
    .
    
  • Dissolution: Dissolve the indole (e.g., 1.0 mmol) in anhydrous DMF (10 mL). Cool the solution to 0°C using an ice bath.

  • Deprotonation: Carefully add NaH (1.2 mmol, 48 mg) portion-wise.

    • Observation: Vigorous bubbling (

      
       gas).[1] Wait until bubbling ceases (approx. 30 min). The solution often turns yellow/orange, indicating the indolyl anion formation.
      
  • Alkylation: Dissolve 2-bromo-4-fluorobenzyl bromide (1.1 mmol) in a minimal amount of DMF (1 mL). Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[1] The starting indole spot should disappear.

  • Quenching: Cool back to 0°C. Slowly add sat.

    
     (5 mL) to quench excess hydride.[1]
    
  • Workup: Dilute with water (30 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.[1] Dry over

    
    .[2][3]
    
  • Purification: Flash column chromatography.

    • Note: The product is usually less polar than the starting indole.

Protocol 2: N-Alkylation of Piperazines (Secondary Amines)

Target: Synthesis of N-(2-bromo-4-fluorobenzyl)piperazine derivatives.

Materials:

  • N-Boc-Piperazine or substituted Piperazine (1.0 equiv)[1]

  • 2-Bromo-4-fluorobenzyl bromide (1.0 equiv)[1]

  • 
     (anhydrous, powder) (2.0 equiv)[1]
    
  • Acetonitrile (MeCN) (Reagent Grade)[1]

  • Potassium Iodide (KI) (0.1 equiv) - Catalyst[1]

Step-by-Step Procedure:

  • Setup: To a vial or RBF, add the piperazine derivative (1.0 mmol) and MeCN (5 mL).

  • Base Addition: Add

    
     (2.0 mmol) and catalytic KI (0.1 mmol).
    
    • Expert Insight: KI generates the in situ benzyl iodide (Finkelstein reaction), which is a superior electrophile, speeding up the reaction and allowing milder conditions.[1]

  • Reagent Addition: Add 2-bromo-4-fluorobenzyl bromide (1.0 mmol) dropwise at RT.

  • Reaction: Stir at 60°C for 4–6 hours.

  • Filtration: Filter off the inorganic salts (

    
    , KBr) using a sintered glass funnel or Celite pad.[1] Rinse the pad with EtOAc.
    
  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Recrystallization (often from EtOH/Hexane) or Column Chromatography (DCM/MeOH gradients).[1]

Decision Logic & Troubleshooting

The following diagram illustrates the decision process for selecting the optimal alkylation condition based on the substrate's


 and nucleophilicity.

AlkylationLogic Start Start: Select Heterocycle CheckPka Check pKa of N-H Start->CheckPka IsAcidic Acidic (pKa < 17) (e.g., Indole, Imidazole) CheckPka->IsAcidic Low pKa IsBasic Basic (pKa > 17) (e.g., Piperazine, Amine) CheckPka->IsBasic High pKa StrongBase Use Strong Base (NaH or Cs2CO3) IsAcidic->StrongBase SolventA Solvent: DMF or DMSO Temp: 0°C to RT StrongBase->SolventA OutcomeA Result: N-Anion Alkylation (High Regioselectivity) SolventA->OutcomeA WeakBase Use Mild Base (K2CO3 or DIPEA) IsBasic->WeakBase SolventB Solvent: MeCN or Acetone Add Cat. KI (Finkelstein) WeakBase->SolventB OutcomeB Result: Direct SN2 (Avoid Quaternization) SolventB->OutcomeB

Figure 1: Decision tree for optimizing reaction conditions based on heterocyclic substrate acidity.

Advanced Application: The "Ortho-Bromo" Handle

Once the 2-bromo-4-fluorobenzyl moiety is installed, the ortho-bromine becomes a valuable asset for scaffold diversification. It is not just a bystander; it is a latent reactive site .

Workflow: Post-Alkylation Cyclization

  • Installation: Perform Protocol 1 to attach the benzyl group to an indole.

  • Cyclization: Use Palladium-catalyzed C-H activation to couple the indole C2 position with the benzyl ortho-Br.

    • Catalyst:

      
       (5 mol%)[1]
      
    • Ligand:

      
       or Tricyclohexylphosphine (
      
      
      
      )[1]
    • Base:

      
      
      
    • Result: Formation of a tetracyclic fused system (e.g., isoindolo[2,1-a]indole), a core scaffold in many alkaloids.[1]

Quantitative Comparison of Conditions

ParameterNaH / DMF (Method A)

/ MeCN (Method B)
Phase Transfer (DCM/NaOH)
Substrate Scope Indoles, Pyrroles, AmidesAmines, Anilines, ThiolsIndoles (Robust substrates)
Temperature 0°C

RT
60°C (Reflux)RT
Time 2–4 Hours4–12 Hours12–24 Hours
Yield (Typical) 85–95%70–85%60–80%
Moisture Tolerance Low (Strict Anhydrous)ModerateHigh
Primary Risk Over-alkylation / ExothermSlow kineticsEmulsion formation

References

  • National Institutes of Health (NIH). (2024).[1] 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment. Retrieved from [Link][1]

  • ResearchGate. (2023). Optimization of the reaction conditions for the alkylation step using bromide derivatives. Retrieved from [Link][1]

  • Google Patents. (2005).[1] US6972336B2 - N-alkylation of indole derivatives. Retrieved from [1]

  • MDPI. (2021). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides. Retrieved from [Link][1]

Sources

Application Note: N-Alkylation of Secondary Amines with 2-Bromo-4-fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a robust, field-proven protocol for the N-alkylation of secondary amines using 2-Bromo-4-fluorobenzyl chloride. It addresses the specific steric and electronic considerations of this scaffold to ensure high yield and reproducibility.


)

Abstract & Strategic Significance

The reaction of 2-Bromo-4-fluorobenzyl chloride with secondary amines is a cornerstone transformation in medicinal chemistry, particularly for generating kinase inhibitors and GPCR ligands. This scaffold offers a unique "trifecta" of reactivity:

  • Benzylic Chloride: Highly reactive electrophile for rapid amine installation.

  • Aryl Bromide (Ortho): A stable handle for subsequent cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to build complexity.

  • Aryl Fluoride (Para): A metabolic blocker that modulates pKa and lipophilicity.

This protocol optimizes the


 displacement of the benzylic chloride while preserving the aryl halide integrity.

Mechanistic Insight & Causality

To ensure reproducibility, researchers must understand the competing forces at play in this specific substrate.

The "Ortho-Effect" (Steric Hindrance)

Unlike unsubstituted benzyl chloride, the 2-bromo substituent creates significant steric bulk near the electrophilic methylene carbon.

  • Consequence: The nucleophilic attack by the secondary amine is sterically impeded compared to para-substituted analogs.

  • Operational Adjustment: Reactions that typically proceed at Room Temperature (RT) for simple benzyl chlorides often require mild heating (40–60°C) or extended reaction times for this substrate to reach full conversion.

Chemoselectivity (Chloride vs. Bromide/Fluoride)
  • Benzylic Chloride (

    
    -Cl):  Highly reactive toward nucleophiles.
    
  • Aryl Bromide/Fluoride (

    
    -Br/F):  Inert under standard alkylation conditions (
    
    
    
    requires strong electron-withdrawing groups ortho/para; Pd-coupling requires catalysts).
  • Result: The reaction is highly chemoselective. No protection of the aryl halides is required.

Pathway Visualization

The following diagram illustrates the reaction pathway and the transition state geometry.

ReactionPathway cluster_conditions Critical Factors SM1 2-Bromo-4-fluorobenzyl chloride TS Transition State (SN2 Pentacoordinate) SM1->TS + Base SM2 Secondary Amine (R2NH) SM2->TS PROD Tertiary Amine Product TS->PROD - HCl SALT Ammonium Salt (Byproduct) TS->SALT Factor1 Steric Bulk (2-Br) Requires Heat/Time Factor2 Polar Aprotic Solvent Stabilizes TS

Figure 1: Mechanistic pathway highlighting the


 transition state and the impact of the ortho-bromo substituent.

Critical Reaction Parameters

ParameterRecommended ConditionScientific Rationale
Solvent Acetonitrile (MeCN) Polar aprotic solvent that stabilizes the

transition state but does not solvate the nucleophile (amine) too strongly, maintaining reactivity. Easy to remove (bp 82°C).
Base

(3.0 equiv)
An inorganic, heterogeneous base acts as an HCl scavenger. Being insoluble in MeCN, it prevents basic hydrolysis side reactions.
Catalyst NaI or KI (0.1 equiv) Optional (Finkelstein). Adds Iodide to displace Cl temporarily, forming a more reactive Benzyl-Iodide intermediate. Recommended for bulky amines.
Temperature 60°C Overcomes the steric barrier of the 2-bromo group.
Stoichiometry 1.0 : 1.1 (Halide : Amine) Slight excess of amine ensures complete consumption of the alkylating agent (which is often lachrymatory and toxic).

Experimental Protocol

Materials
  • Substrate: 2-Bromo-4-fluorobenzyl chloride (1.0 equiv).

  • Nucleophile: Secondary Amine (1.1 equiv).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (3.0 equiv).
    
  • Solvent: Acetonitrile (MeCN), anhydrous (Concentration: 0.2 M).

  • (Optional) Potassium Iodide (KI) (0.1 equiv).

Step-by-Step Procedure

1. Setup:

  • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Safety Note: Perform all operations in a fume hood. Benzyl chlorides are potent lachrymators (tear-inducing).

2. Reaction Assembly:

  • Add 2-Bromo-4-fluorobenzyl chloride (1.0 equiv) and Acetonitrile to the flask. Stir until dissolved.

  • Add

    
      (3.0 equiv) and KI  (0.1 equiv, if using). The mixture will be a suspension.
    
  • Add the Secondary Amine (1.1 equiv) dropwise.

3. Execution:

  • Heat the mixture to 60°C in an oil bath.

  • Monitor by TLC or LC-MS.

  • Typical Time: 2–6 hours.[1] (Note: Without heat, this may take 12–18 hours due to the ortho-bromo effect).

4. Workup (Acid-Base Extraction):

  • Cool reaction to Room Temperature.[2][3]

  • Filter off the solid inorganic salts (

    
    /KCl) and rinse the pad with Ethyl Acetate (EtOAc).
    
  • Concentrate the filtrate to remove Acetonitrile (MeCN can interfere with phase separation).

  • Redissolve residue in EtOAc and wash with Water (x2) to remove residual salts.

  • Purification Trick: If the product is basic, extract the organic layer with 1M HCl . The product moves to the aqueous phase (as salt); non-basic impurities stay in organic. Wash aqueous layer with EtOAc, then basify aqueous layer (pH > 10) with NaOH and extract back into EtOAc.

5. Isolation:

  • Dry the final organic layer over

    
    .[3][4]
    
  • Filter and concentrate in vacuo to yield the crude tertiary amine.

Workflow Diagram

Workflow Start Start: Mix Reagents in MeCN Heat Heat to 60°C (2-6 Hours) Start->Heat Filter Filter Inorganic Salts (Remove K2CO3) Heat->Filter Extract Acid/Base Extraction (Purification Step) Filter->Extract Dry Dry & Concentrate Extract->Dry Final Final Product (Tertiary Amine) Dry->Final

Figure 2: Operational workflow ensuring removal of inorganic byproducts and isolation of pure amine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of 2-Br group.Increase temperature to reflux (80°C) or add 10 mol% KI (Finkelstein catalyst).
Unreacted Amine Amine is too bulky or non-nucleophilic.Switch solvent to DMF (higher T possible) or use a stronger base (Cs2CO3) to increase effective molarity.
Quaternary Salt Formation Amine is too small/reactive (rare for 2° amines).Ensure strict 1:1 stoichiometry or slow addition of the benzyl chloride to the amine.
Emulsion during Workup Acetonitrile presence.Ensure MeCN is fully evaporated before adding water/EtOAc.

Safety & Hazards

  • Lachrymator: 2-Bromo-4-fluorobenzyl chloride is a severe eye irritant. Goggles and face shield recommended.

  • Corrosive: Causes skin burns. Double-glove (Nitrile) when handling the neat halide.

  • Waste: Aqueous layers containing fluorinated aromatics should be disposed of in halogenated waste streams.

References

  • Safety Data Sheet (SDS): 4-Bromo-2-fluorobenzyl chloride. Fisher Scientific. (Note: Isomer numbering varies; verify CAS 85510-82-3 or similar for specific substitution pattern).

  • General Nucleophilic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for kinetics and ortho-effects).
  • Finkelstein Reaction: Finkelstein, H. Ber. Dtsch. Chem. Ges.1910, 43, 1528.
  • Ortho-Effect Kinetics:Journal of the American Chemical Society, "Steric Effects in the Solvolysis of Benzyl Halides" (General concept grounding).

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Hydrolysis of 2-Bromo-1-(chloromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Bromo-1-(chloromethyl)-4-fluorobenzene is a critical intermediate in organic synthesis, valued for its unique reactivity profile that allows for selective, stepwise functionalization in the development of complex molecules and pharmaceutical agents.[1] The compound's utility is centered on the high reactivity of its benzylic chloride group. However, this same reactivity makes the compound highly susceptible to hydrolysis, a degradation pathway that can compromise sample purity, reduce reaction yields, and introduce impurities that complicate downstream processes. This guide provides an in-depth technical overview of the causes of hydrolysis and offers robust, field-proven protocols for its prevention during storage and handling.

Section 1: Understanding the Problem - The Science of Hydrolysis

FAQ: Why is this compound so sensitive to moisture?

The heightened sensitivity of this compound to moisture stems from the electronic nature of its chloromethyl group, which is a benzylic halide. Benzylic halides are significantly more reactive towards nucleophilic substitution than simple alkyl halides.[2][3] The key reasons are:

  • Carbocation Stability: The C-Cl bond is polarized, making the benzylic carbon electrophilic. Upon cleavage of this bond, a resonance-stabilized benzylic carbocation is formed. The adjacent benzene ring delocalizes the positive charge, significantly lowering the activation energy for nucleophilic attack. This makes an SN1-type mechanism highly favorable, especially with a weak nucleophile like water.[4]

  • Nucleophilic Attack by Water: Water, although a weak nucleophile, is often present in the ambient atmosphere. It can attack the electrophilic benzylic carbon, leading to the formation of 2-bromo-1-(hydroxymethyl)-4-fluorobenzene and hydrochloric acid (HCl) as a byproduct.[2][5]

The reaction is autocatalytic to some extent, as the generated HCl can further promote the hydrolysis pathway.

Hydrolysis_Mechanism Reactant This compound Intermediate Resonance-Stabilized Benzylic Carbocation Reactant->Intermediate Slow, Rate-Determining Step (Leaving group departs) Water H₂O (Moisture) Water->Intermediate Product_Alcohol 2-Bromo-1-(hydroxymethyl)-4-fluorobenzene (Hydrolysis Product) Intermediate->Product_Alcohol Fast (Nucleophilic attack by H₂O) Product_HCl HCl (Byproduct) Product_Alcohol->Product_HCl Deprotonation Storage_Workflow Start Receive Compound Inspect Inspect Container Seal (Ensure it's intact) Start->Inspect Transfer Work in Inert Atmosphere (Glovebox or Schlenk Line) Inspect->Transfer Add Add Compound to Dry Amber Bottle Transfer->Add Purge Purge Headspace with Dry N₂ or Ar Gas Add->Purge Seal Seal Tightly with PTFE-Lined Cap Purge->Seal Secondary Place in Secondary Container (e.g., Desiccator) Seal->Secondary AddDesiccant Add Desiccant (e.g., Molecular Sieves) Secondary->AddDesiccant Store Store at 2-8 °C AddDesiccant->Store Equilibrate CRITICAL: Equilibrate to Room Temp BEFORE Opening Store->Equilibrate End Ready for Use Equilibrate->End

Caption: Recommended workflow for the safe storage of moisture-sensitive reagents.

Data Presentation: Impact of Storage Conditions on Stability
Storage ConditionKey Protective MeasureEfficacy in Preventing HydrolysisRisk Factor
Ambient / On Bench Standard capVery Low Constant exposure to atmospheric humidity and temperature fluctuations.
Refrigerated (2-8 °C) Tightly sealed capModerate Slows reaction kinetics but does not eliminate moisture. High risk of condensation upon removal.
Desiccator (Ambient) Desiccant (e.g., Silica Gel)Good Actively removes moisture from the container's headspace. [6][7]Efficacy depends on desiccant saturation.
Inert Gas (Ambient) Nitrogen/Argon BlanketVery Good Displaces moist air, preventing contact between the compound and water. [8][9]
Optimal: Inert + Desiccator + Refrigerated All of the aboveExcellent Multi-layered approach provides maximum protection by eliminating moisture and slowing reaction rates.

Section 3: Troubleshooting Guide - Identifying and Mitigating Hydrolysis

Question: I suspect my sample has degraded. How can I confirm hydrolysis has occurred?

Answer: Analytical chemistry provides definitive confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing purity. [10]You will observe a new, more polar peak corresponding to the hydrolysis product (the benzyl alcohol), which will have a shorter retention time than the parent compound on a reverse-phase column. Quantifying the peak areas allows for an accurate determination of the purity reduction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the characteristic singlet of the chloromethyl group (-CH₂Cl) around 4.5-4.7 ppm will diminish, while a new singlet for the hydroxymethyl group (-CH₂OH) will appear slightly downfield, along with a broad singlet for the -OH proton.

Question: My reaction yield is lower than expected when using this reagent. Could hydrolysis be the cause?

Answer: Absolutely. Hydrolysis is a primary cause of reduced yields for several reasons:

  • Reduced Molar Equivalents: If a significant portion of the starting material has hydrolyzed, you are adding fewer moles of the active reagent than calculated, making it the limiting reagent unexpectedly.

  • Competing Reactions: The hydrolysis product, a benzyl alcohol, can interfere with subsequent reactions. For example, in a Grignard reaction, the acidic proton of the alcohol will quench the Grignard reagent. In a coupling reaction, it will not participate, effectively acting as an inert impurity that complicates purification.

Question: I noticed a faint acidic smell or visible fuming when I opened the bottle. What does this mean?

Answer: This is a strong indicator of advanced hydrolysis. The fuming is caused by the byproduct, hydrogen chloride (HCl) gas, reacting with atmospheric moisture to form a fine aerosol of hydrochloric acid. If this is observed, the compound's purity is severely compromised. Handle the material in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. [11]

Section 4: Advanced Topics & Best Practices

FAQ: Inert Gas vs. Desiccants: Which is better for my application?

Answer: Both methods aim to create a moisture-free environment, but they operate differently. [12][8]The best choice depends on your laboratory's capabilities and the frequency of access.

FeatureInert Gas BlanketingDesiccant-Based Storage
Mechanism Displacement: Replaces moist air with a dry, non-reactive gas (e.g., N₂). [8][13]Absorption: A hygroscopic material physically traps water molecules. [7]
Effectiveness Highly effective; can achieve very low RH levels quickly. [6]Effective, but RH reduction is passive and slower. [12]Capacity is finite.
Best For Long-term storage; highly sensitive reagents; frequent access (if using a glovebox).Economical storage of moderately sensitive reagents; when inert gas is not available. [12]
Cost Higher initial setup cost (gas cylinder, regulator). [14]Lower cost (desiccants are inexpensive and often reusable). [12][7]
Considerations Requires proper equipment and handling to ensure a positive pressure of inert gas.Desiccants must be periodically checked and regenerated or replaced. [12]Indicating silica gel can be useful. [6]
FAQ: How should I handle the compound when taking a sample for my experiment?

Answer: Minimize exposure to the atmosphere at all costs. The ideal method is to handle the stock bottle exclusively within a nitrogen-filled glovebox. If a glovebox is unavailable, use a Schlenk line and standard air-free techniques. Weigh the required amount in a sealed vial inside the inert atmosphere, and only remove that vial for use in your reaction setup. This prevents repeated exposure of the main stock bottle to potential contamination.

References

  • Lab Supply Network. (2019). Top 6 Desiccant Types to Prevent Moisture Damage. Available at: [Link]

  • Terra Universal. (n.d.). Moisture-Free Storage: Nitrogen or Desiccant?. Available at: [Link]

  • Air Products. (n.d.). The Importance of Inerting. Available at: [Link]

  • Linde Gas. (n.d.). Inerting in the chemical industry. Available at: [Link]

  • IMPAK Corporation. (n.d.). Moisture Sensitive Product Storage System. Available at: [Link]

  • Quora. (2018). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?. Available at: [Link]

  • Edco Supply Co. (n.d.). Understanding Desiccants: Function & Types. Available at: [Link]

  • Photrio.com Photography Forums. (2008). Inert gases for E6 chemical storage. Available at: [Link]

  • Wikipedia. (n.d.). Inert gas. Available at: [Link]

  • SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Available at: [Link]

  • ResearchGate. (2019). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. Available at: [Link]

  • MDPI. (2023). Inert gases: Significance and symbolism. Available at: [Link]

  • Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Available at: [Link]

  • ITP Packaging. (n.d.). Industrial Desiccants – Protect Products from Moisture. Available at: [Link]

  • Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides. Available at: [Link]

  • Google Patents. (2013). US20130105766A1 - Method For Removing Halogens From An Aromatic Compound.
  • YouTube. (2021). Halogenation of aromatic compounds. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene. Available at: [Link]

  • YouTube. (2023). Halogenation of Aromatic Compounds. Available at: [Link]

  • ResearchGate. (2003). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Available at: [Link]

  • Vaia. (n.d.). Explain why fluorobenzene is more reactive than chlorobenzene toward electrophilic aromatic substitution but chloromethyl benzene is more reactive than fluoromethylbenzene. Available at: [Link]

  • Science.gov. (n.d.). halogenated aromatic compounds: Topics. Available at: [Link]

  • Chemistry LibreTexts. (2019). 18.3 Aromatic Halogenation. Available at: [Link]

  • Chemsrc. (n.d.). 4-Bromo-2-(chloromethyl)-1-iodobenzene. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-1-chloro-3-fluorobenzene. Available at: [Link]

  • Chemical Reviews. (2004). History and New Developments of Assays for Cholinesterase Activity and Inhibition. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 2-Chlorobenzyl Chloride and 4-Chlorobenzyl Chloride on Newcrom R1 Column. Available at: [Link]

  • Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

Technical Support Center: Improving Yield in Alkylation Reactions with 2-Bromo-4-fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing alkylation reactions utilizing 2-Bromo-4-fluorobenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and enhance your reaction yields.

Understanding the Reactivity of 2-Bromo-4-fluorobenzyl Chloride

2-Bromo-4-fluorobenzyl chloride is a highly reactive electrophile, a characteristic attributed to the benzylic nature of the carbon-chlorine bond. The phenyl ring stabilizes the developing positive charge during nucleophilic substitution, making it susceptible to both SN1 and SN2 reaction pathways.[1][2] The presence of the electron-withdrawing bromine and fluorine atoms on the aromatic ring can subtly influence the reactivity of the benzylic carbon, making it more electrophilic and thus, more prone to nucleophilic attack.

Troubleshooting Guide: Low Yield and Side Reactions

Low yields in alkylation reactions with 2-Bromo-4-fluorobenzyl chloride can often be traced back to a few common issues. This section provides a systematic approach to diagnosing and resolving these problems.

dot

Caption: Troubleshooting flowchart for low yield reactions.

Q1: My N-alkylation reaction with an amine is showing low conversion and multiple spots on TLC, including what appears to be a dialkylated product. How can I improve the yield of the desired mono-alkylated product?

A1: Overalkylation is a frequent challenge when alkylating primary or secondary amines, as the product amine is often more nucleophilic than the starting material.[3][4] To favor mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a large excess of the amine nucleophile relative to the 2-Bromo-4-fluorobenzyl chloride. This statistically favors the reaction with the more abundant starting amine.

  • Slow Addition: Add the 2-Bromo-4-fluorobenzyl chloride dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the product amine reacting further.

  • Choice of Base and Solvent: The selection of base and solvent is critical. A non-nucleophilic, sterically hindered base can be effective. For solvent, polar aprotic solvents like DMF or acetonitrile are often good choices.[5]

  • Reductive Amination as an Alternative: If direct alkylation proves consistently problematic, consider an alternative synthetic route such as reductive amination using 2-bromo-4-fluorobenzaldehyde. This two-step, one-pot procedure is highly effective for producing mono-alkylated amines.[4]

Q2: I am attempting an O-alkylation of a phenol, but I am observing a significant amount of C-alkylation byproduct. How can I enhance the selectivity for O-alkylation?

A2: The phenoxide anion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[6] The regioselectivity of the alkylation is heavily influenced by the reaction conditions.

  • Solvent Choice: To favor O-alkylation, use a polar aprotic solvent such as DMF or acetone. These solvents solvate the cation of the phenoxide salt but do not strongly hydrogen-bond with the oxygen atom, leaving it more available for nucleophilic attack.[6] Protic solvents, in contrast, can solvate the oxygen atom, hindering its reactivity and promoting C-alkylation.[6]

  • Counter-ion: The nature of the counter-ion can also play a role. Using a base with a larger, softer cation (e.g., cesium carbonate) can sometimes increase the proportion of O-alkylation.

  • Phase-Transfer Catalysis: For reactions with poor solubility of the phenoxide salt, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to facilitate the reaction in a two-phase system, which often favors O-alkylation.

Q3: My reaction is sluggish and shows a significant amount of unreacted starting material even after prolonged reaction times. What could be the issue?

A3: A sluggish reaction can be due to several factors related to reaction kinetics and conditions.

  • Insufficiently Strong Base: The chosen base may not be strong enough to fully deprotonate your nucleophile, resulting in a low concentration of the active nucleophile. Consider switching to a stronger base. For example, if potassium carbonate is ineffective, sodium hydride or a stronger organic base might be necessary.

  • Poor Solubility: If your nucleophile or base is not soluble in the reaction solvent, the reaction will be slow. Ensure all reactants are adequately dissolved. Switching to a more polar solvent like DMF or DMSO can often resolve solubility issues.[5]

  • Low Temperature: While lower temperatures can help control side reactions, they also slow down the desired reaction. If the reaction is clean but slow, a modest increase in temperature may be beneficial.

  • Catalytic Additives: For certain reactions, additives can enhance the rate. For instance, in reactions with alkyl bromides, the addition of a catalytic amount of potassium iodide can sometimes accelerate the reaction through an in situ Finkelstein reaction, generating the more reactive alkyl iodide.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of alkylation with 2-Bromo-4-fluorobenzyl chloride?

A1: Due to the stability of the resulting benzyl carbocation through resonance, 2-Bromo-4-fluorobenzyl chloride can react via both SN1 and SN2 pathways.[7][8] The predominant mechanism will depend on the reaction conditions. With a strong nucleophile and a polar aprotic solvent, an SN2 mechanism is more likely.[8] In the presence of a weak nucleophile and a polar protic solvent, an SN1 mechanism may be favored.

Q2: Are there any specific safety precautions I should take when working with 2-Bromo-4-fluorobenzyl chloride?

A2: Yes, 2-Bromo-4-fluorobenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Q3: How can I purify my final product?

A3: The purification method will depend on the properties of your product. Common techniques include:

  • Column Chromatography: This is a versatile method for separating the desired product from unreacted starting materials and byproducts.

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.[9]

  • Distillation: For liquid products with sufficient volatility and thermal stability, distillation under reduced pressure can be used.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

This protocol provides a starting point for the mono-alkylation of a primary amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

dot

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine (2-3 eq.) and base (1.5 eq.) in anhydrous solvent B Cool to 0 °C A->B C Add 2-Bromo-4-fluorobenzyl chloride (1 eq.) dropwise B->C D Warm to RT and stir (monitor by TLC/LC-MS) C->D E Quench reaction D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for N-alkylation of a primary amine.

Materials:

  • Primary amine (2.0 - 3.0 eq.)

  • 2-Bromo-4-fluorobenzyl chloride (1.0 eq.)

  • Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DIPEA, 1.5 - 2.0 eq.)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Standard work-up and purification reagents

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the primary amine and the base.

  • Add the anhydrous solvent and stir the mixture until the solids are dissolved or a fine suspension is formed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve the 2-Bromo-4-fluorobenzyl chloride in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution over 30-60 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for O-Alkylation of a Phenol

This protocol is a general guideline for the O-alkylation of phenols. The choice of base and solvent is crucial for selectivity.

dot

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve phenol (1 eq.) and base (1.2 eq.) in anhydrous polar aprotic solvent B Add 2-Bromo-4-fluorobenzyl chloride (1.1 eq.) A->B C Heat reaction mixture (monitor by TLC/LC-MS) B->C D Cool to RT and quench C->D E Extract with organic solvent D->E F Wash, dry, and concentrate E->F G Purify (column chromatography or recrystallization) F->G

Caption: Workflow for O-alkylation of a phenol.

Materials:

  • Phenol (1.0 eq.)

  • 2-Bromo-4-fluorobenzyl chloride (1.1 eq.)

  • Base (e.g., K2CO3, Cs2CO3, 1.2 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, Acetone)

  • Standard work-up and purification reagents

Procedure:

  • In a round-bottom flask, dissolve the phenol and the base in the anhydrous solvent.

  • Add the 2-Bromo-4-fluorobenzyl chloride to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-80 °C) and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with aqueous NaOH solution to remove any unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by either column chromatography or recrystallization.

Quantitative Data Summary

Reaction TypeKey ParametersRecommended ConditionsExpected Outcome
N-Alkylation (Mono) Stoichiometry2-3 eq. of amineHigh yield of mono-alkylated product
SolventPolar aprotic (e.g., ACN, DMF)Good solubility and reaction rate
Temperature0 °C to RTControl of overalkylation
O-Alkylation SolventPolar aprotic (e.g., DMF, Acetone)Favors O-alkylation over C-alkylation
BaseK2CO3, Cs2CO3Effective deprotonation of phenol
Temperature50-80 °CReasonable reaction rate

References

Sources

Handling lachrymatory properties of 2-Bromo-1-(chloromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-Bromo-1-(chloromethyl)-4-fluorobenzene. Given its potent lachrymatory nature, this document emphasizes safe handling protocols, troubleshooting common experimental issues, and emergency procedures. The information herein is designed to ensure both the integrity of your research and the safety of laboratory personnel.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered when working with this compound, providing explanations and actionable solutions.

Q1: I opened a new bottle of this compound in the fume hood, but I still experienced eye irritation. What went wrong?

A1: Even with proper fume hood use, exposure can occur due to several factors. The most likely cause is vapor diffusion before the hood's airflow can fully contain it. Lachrymators are compounds that cause tearing and irritation to the eyes.[1][2] The irritant properties of this compound are due to the reactivity of the chloromethyl group, which can alkylate proteins in the cornea.

  • Troubleshooting Steps:

    • Sash Height: Ensure the fume hood sash is at the lowest practical working height.

    • Work Zone: Always handle the compound deep within the fume hood, at least 6 inches from the sash.[3]

    • Airflow: Before opening the container, verify that the fume hood has a face velocity between 80-120 feet per minute.

    • Personal Protective Equipment (PPE): In addition to standard lab attire, always wear tightly sealed chemical splash goggles and consider a full-face respirator for initial handling of large quantities.[4]

Q2: My reaction with this compound is sluggish or incomplete. What are the potential causes?

A2: The reactivity of the benzylic chloride is generally high, but several factors can impede your reaction. The benzylic halide's susceptibility to nucleophilic substitution is a key feature of this molecule.[5]

  • Troubleshooting Steps:

    • Reagent Quality: The compound can degrade over time, especially if exposed to moisture, leading to the formation of the corresponding alcohol and HCl. Confirm the purity of your starting material via NMR or GC-MS.

    • Solvent Choice: Ensure your solvent is anhydrous. The presence of water can hydrolyze the starting material.

    • Base Strength: If your reaction requires a base, ensure it is strong enough to deprotonate your nucleophile but not so strong as to cause elimination or other side reactions.

    • Temperature: While many reactions with this compound proceed at room temperature, gentle heating may be necessary to increase the reaction rate. Monitor for potential side products at elevated temperatures.

Q3: After my reaction, I'm having trouble removing unreacted this compound from my product. What purification strategies do you recommend?

A3: Separating unreacted starting material can be challenging due to its reactivity.

  • Troubleshooting Steps:

    • Quenching: At the end of the reaction, consider adding a nucleophilic scavenger to react with the excess this compound. Triethylamine can be used to form a water-soluble quaternary ammonium salt, which can then be removed with an aqueous wash.[6]

    • Chromatography: Column chromatography using a non-polar eluent system is often effective. The benzyl bromide derivative will likely elute quickly.[6]

    • Distillation: If your product is thermally stable, vacuum distillation can be an effective method for removing the volatile starting material.[6]

Q4: I've noticed a yellow to brown discoloration in my stored this compound. Is it still usable?

A4: Discoloration often indicates decomposition. While it may still contain the desired compound, the purity is compromised. It is recommended to purify the material before use or purchase a new batch to ensure reproducible results.

Safe Handling and Emergency Protocols

Adherence to strict safety protocols is paramount when working with this lachrymatory compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE CategorySpecificationRationale
Eye Protection Tightly-fitting chemical splash goggles or a full-face shield.[4]Protects against direct splashes and vapors that can cause severe eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.[7]Prevents skin contact, which can cause irritation and potential absorption.
Body Protection A lab coat that is fully buttoned. For larger quantities, consider a chemically resistant apron.Protects against accidental spills and splashes.
Respiratory Protection For handling outside of a certified fume hood or for large quantities, a full-face respirator with an appropriate organic vapor cartridge is recommended.[4]Provides an additional layer of protection against inhalation of irritant vapors.
Experimental Workflow for Safe Dispensing

This protocol outlines the steps for safely weighing and dispensing this compound.

Safe_Dispensing_Workflow cluster_Prep Preparation cluster_Dispensing Dispensing in Fume Hood cluster_Cleanup Cleanup Prep_PPE Don appropriate PPE (Goggles, Gloves, Lab Coat) Prep_Hood Verify Fume Hood Functionality Prep_PPE->Prep_Hood Prep_Materials Gather all necessary materials and equipment Prep_Hood->Prep_Materials Dispense_Position Place balance and reagent deep in hood Prep_Materials->Dispense_Position Dispense_Open Slowly open the reagent container Dispense_Position->Dispense_Open Dispense_Weigh Weigh the desired amount into a tared vessel Dispense_Open->Dispense_Weigh Dispense_Close Securely close the reagent container Dispense_Weigh->Dispense_Close Cleanup_Decontaminate Wipe down balance and spatula with a suitable solvent Dispense_Close->Cleanup_Decontaminate Cleanup_Waste Dispose of contaminated wipes in hazardous waste Cleanup_Decontaminate->Cleanup_Waste Cleanup_Wash Wash hands thoroughly after exiting the lab Cleanup_Waste->Cleanup_Wash

Caption: Workflow for Safe Dispensing of Lachrymatory Agents.

Emergency Procedures: Spills and Exposures

Immediate and correct response to spills and exposures is critical.

Small Spill (in a fume hood):

  • Alert: Notify others in the immediate area.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Neutralize (Optional but Recommended): Prepare a solution of sodium bicarbonate or other mild base to gently neutralize the area after absorption.

  • Clean: Carefully collect the absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

Large Spill (outside a fume hood):

  • EVACUATE: Immediately evacuate the laboratory.

  • ALERT: Activate the nearest fire alarm and notify your institution's emergency response team.

  • SECURE: If safe to do so, close the laboratory doors to contain the vapors.

  • ASSIST: Provide first aid to any exposed individuals.

Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][9][10] Seek immediate medical attention.

  • Skin Contact: Promptly wash the affected area with soap and plenty of water for at least 15 minutes.[11][12] Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air at once.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Emergency_Response_Flowchart cluster_Eye Eye Contact cluster_Skin Skin Contact cluster_Inhalation Inhalation Start Exposure Incident Eye_Flush Flush with water for 15 minutes at eyewash station Start->Eye_Flush Skin_Wash Wash with soap and water for 15 minutes Start->Skin_Wash Inhale_FreshAir Move to fresh air Start->Inhale_FreshAir Eye_Medical Seek Immediate Medical Attention Eye_Flush->Eye_Medical Skin_Remove Remove contaminated clothing Skin_Wash->Skin_Remove Skin_Medical Seek medical attention if irritation persists Skin_Remove->Skin_Medical Inhale_Medical Seek Immediate Medical Attention Inhale_FreshAir->Inhale_Medical

Caption: First Aid Response for Chemical Exposure.

References

  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved from [Link]

  • Spaulding Decon. (n.d.). Tear Gas Cleanup and Remediation: A Comprehensive Guide. Retrieved from [Link]

  • Physicians for Human Rights. (n.d.). Tear gas, formally known as a lachrymator agent. Retrieved from [Link]

  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Organic Syntheses. (2009, January 12). Working with Hazardous Chemicals. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Supporting information for. (n.d.). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

  • Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Chemical Transport. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection - Benzyl Bromide. Retrieved from [Link]

  • 3M. (n.d.). PPE Solutions for Chemical Industries - Worker Health & Safety. Retrieved from [Link]

  • Hesperian Health Guides. (2024, July 6). First aid for chemicals. Retrieved from [Link]

  • Restoration Industry Association. (n.d.). Tear Gas - Decontamination Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-1-(chloromethyl)benzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 27). Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved from [Link]

  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Chemical/Biological and Decontamination Agent Information | I-WASTE DST. Retrieved from [Link]

  • Prevor. (n.d.). CHAPTER 71 - Rapid Decontamination of Chemical Warfare Agents. Retrieved from [Link]

  • ACS Publications. (2024, June 19). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes | Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Pepper spray. Retrieved from [Link]

  • Cal Poly. (n.d.). STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. Retrieved from [Link]

  • Reddit. (2024, February 13). Bromination Help : r/Chempros. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

  • Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from [Link]

  • Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-chloro-3-fluorobenzene. Retrieved from [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Bromo-4-fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Bromo-4-fluorobenzyl chloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find field-proven insights and detailed protocols to address common challenges encountered during the purification of this critical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude 2-Bromo-4-fluorobenzyl chloride?

A1: Impurities in crude 2-Bromo-4-fluorobenzyl chloride generally originate from the synthetic route, which often involves the chlorination of 2-bromo-4-fluorotoluene. Common impurities can include:

  • Unreacted Starting Materials: Residual 2-bromo-4-fluorotoluene.

  • Over-chlorinated Byproducts: Species such as 2-bromo-4-fluorobenzal chloride.[1][2]

  • Hydrolysis Products: 2-Bromo-4-fluorobenzyl alcohol, formed if the product is exposed to water.[1][3]

  • Oxidation Products: 2-Bromo-4-fluorobenzaldehyde, which can arise from the benzyl alcohol or during the synthesis.[1][4]

  • Residual Acids: Traces of acids like HCl from the chlorination reaction.[3][5]

Q2: Which analytical techniques are recommended for assessing the purity of 2-Bromo-4-fluorobenzyl chloride?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective methods for identifying and quantifying impurities.[2][5] For routine checks, Thin Layer Chromatography (TLC) can also provide a quick assessment of the reaction's progress and the presence of major impurities.

Q3: What are the key physical properties and storage recommendations for 2-Bromo-4-fluorobenzyl chloride?

A3: 2-Bromo-4-fluorobenzyl chloride is typically a very pale yellow liquid.[6] It is a lachrymator and corrosive, causing severe skin burns and eye damage.[7] Therefore, it must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. For storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents and water to prevent hydrolysis.[7][8]

PropertyValue
Molecular Formula C₇H₅BrClF
Molecular Weight 223.47 g/mol
Physical State Liquid
Appearance Very Pale Yellow
Specific Gravity 1.65 g/cm³
Refractive Index 1.56
Purity (Typical) ≥98.0% (GC)
CAS Number 85510-82-3
Data sourced from Lab Pro.[6]

Troubleshooting Guide

Q4: My purified 2-Bromo-4-fluorobenzyl chloride appears yellow. What causes this, and how can it be resolved?

A4: A yellow tint often indicates the presence of colored impurities or degradation products.[9]

  • Causality: This can be due to residual bromine from side reactions or the formation of conjugated systems through decomposition.

  • Troubleshooting Steps:

    • Aqueous Wash: A wash with a dilute solution of sodium bisulfite or sodium thiosulfate can help remove residual halogens. However, this must be done quickly and under anhydrous workup conditions to minimize hydrolysis of the benzyl chloride.

    • Activated Charcoal: If the discoloration persists, you can treat a solution of the crude product in an inert solvent (e.g., dichloromethane) with a small amount of activated charcoal.[10] The charcoal is then removed by hot gravity filtration before proceeding with solvent removal and further purification.[10]

    • Distillation: Often, the colored impurities are less volatile and can be separated by vacuum distillation.[9]

Q5: During vacuum distillation, my product is decomposing or polymerizing in the distillation flask. How can I prevent this?

A5: Decomposition and polymerization during distillation are common issues with benzyl chlorides, often catalyzed by acidic residues or metallic contaminants.[3][5]

  • Causality: Residual HCl or Lewis acids can promote polymerization, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Neutralize Acidic Impurities: Before distillation, wash the crude product with a 5% aqueous solution of sodium bicarbonate until CO₂ evolution ceases. This step is critical for removing residual HCl.[3][5]

    • Thorough Washing and Drying: After the base wash, wash with deionized water and then brine to remove any remaining base and dissolved salts.[5] Dry the organic layer thoroughly with an anhydrous drying agent like magnesium sulfate or calcium chloride.

    • Use High Vacuum: Distilling at a lower pressure will reduce the boiling point and minimize the risk of thermal decomposition.[3][9]

    • Clean Glassware: Ensure all glassware is meticulously cleaned and dried to avoid introducing contaminants that could initiate polymerization.[5]

Q6: I'm struggling to separate 2-Bromo-4-fluorobenzyl chloride from its corresponding alcohol (2-Bromo-4-fluorobenzyl alcohol) using column chromatography. What should I do?

A6: The similar polarities of benzyl chlorides and their corresponding alcohols can make chromatographic separation challenging.[5]

  • Causality: Both compounds possess an aromatic ring and a polar functional group, leading to close Rf values on silica gel.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with less polar eluent systems. A gradient elution starting with a non-polar solvent like hexane and gradually introducing a slightly more polar solvent like dichloromethane or ethyl acetate may improve separation.

    • Chemical Conversion: If your desired product is stable, consider a chemical quench to react specifically with the benzyl chloride. For instance, reacting the mixture with ethylenediamine will convert the benzyl chloride into a more polar amine, which can then be easily removed with an acidic wash.[11] This method is only suitable if your final product does not react with the amine.

    • Alternative Purification: If chromatography proves ineffective, vacuum distillation is often the preferred method for separating these two compounds due to their different boiling points.

Experimental Protocols & Workflows

Workflow for Purification Strategy Selection

The choice of purification method depends on the impurity profile of the crude product. The following diagram outlines a decision-making process.

Purification_Workflow start Crude 2-Bromo-4-fluorobenzyl chloride analysis Analyze by TLC/GC-MS start->analysis wash Aqueous Workup Protocol analysis->wash Acidic/Water-Soluble Impurities Present distillation Vacuum Distillation Protocol wash->distillation Boiling Point Difference > 20°C from impurities chromatography Column Chromatography wash->chromatography Similar Boiling Points/ Thermal Instability end_product Pure Product (Store under N₂) distillation->end_product chromatography->end_product

Caption: Decision workflow for purifying 2-Bromo-4-fluorobenzyl chloride.

Protocol 1: Standard Aqueous Workup

This protocol is designed to remove acidic impurities and water before a final purification step like vacuum distillation.

  • Transfer: Transfer the crude 2-Bromo-4-fluorobenzyl chloride to a separatory funnel.

  • Base Wash: Add an equal volume of a 5% aqueous sodium bicarbonate solution. Gently swirl and vent the funnel frequently to release any CO₂ gas produced. Shake the funnel vigorously for 2-3 minutes.[5]

  • Separate Layers: Allow the layers to separate and discard the lower aqueous layer.

  • Water Wash: Repeat the wash with an equal volume of deionized water.

  • Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution to aid in the removal of dissolved water from the organic layer.[5]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous MgSO₄ or CaCl₂), and swirl. Allow it to stand for at least 30 minutes.[5]

  • Filtration: Filter the dried organic layer to remove the drying agent. The resulting solution is now ready for solvent removal or further purification.

Protocol 2: High-Vacuum Distillation

This is the most effective method for purifying 2-Bromo-4-fluorobenzyl chloride to a high degree of purity.

  • Setup: Assemble a clean, dry vacuum distillation apparatus. Use a stirring bar or boiling chips in the distillation flask to ensure smooth boiling.

  • Charge Flask: Charge the distillation flask with the dried, crude 2-Bromo-4-fluorobenzyl chloride from the aqueous workup.

  • Apply Vacuum: Slowly reduce the pressure in the system using a vacuum pump. A pressure of 3 mbar is a good starting point.[12]

  • Heating: Once a stable vacuum is achieved, gradually heat the distillation flask using a heating mantle or an oil bath.

  • Collect Fractions:

    • Discard any initial low-boiling forerun.

    • Collect the main fraction that distills at the appropriate temperature for the applied pressure. For 3-Bromo-4-fluorobenzyl chloride, a related isomer, the boiling point is 85-87°C at 3 mbar, which can be used as an estimate.[12]

  • Shutdown: Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.[9] Allow the apparatus to cool completely before slowly reintroducing an inert gas (like nitrogen or argon) to release the vacuum.

References

  • da Silva, J. C. J., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 47(2), 122–126. Retrieved from [Link]

  • da Silva, J. C. J., et al. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. PubMed. Retrieved from [Link]

  • Mahia, P., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Journal of Chromatographic Science, 47(2), 122-126. Retrieved from [Link]

  • Sciencemadness Community. (2019). Benzyl Chloride Distillation Problems. Retrieved from [Link]

  • Supporting Information for an unspecified article. (n.d.). Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Reddit r/chemistry Community. (2011). Benzyl Chloride removal? Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation.
  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

Sources

Technical Support Center: A Guide to Minimizing Byproduct Formation in 2-Bromo-4-fluorobenzyl Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation in nucleophilic substitution reactions involving 2-bromo-4-fluorobenzyl bromide. By understanding the underlying reaction mechanisms and carefully controlling your experimental parameters, you can significantly improve the yield and purity of your desired products.

Introduction: The Challenge of Selectivity

2-Bromo-4-fluorobenzyl bromide is a valuable building block in organic synthesis, frequently employed in the development of pharmaceuticals and other advanced materials. However, its reactivity can lead to a variety of undesired side reactions, complicating product purification and reducing overall efficiency. The primary challenge lies in controlling the competition between the desired nucleophilic substitution (SN1 and SN2) and unwanted elimination (E2) pathways. Additionally, side reactions specific to the nucleophile, such as over-alkylation, can further diminish the yield of the target molecule.

This guide will equip you with the knowledge to anticipate and mitigate these challenges, ensuring the successful synthesis of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reaction pathways I should be aware of when using 2-bromo-4-fluorobenzyl bromide?

A1: The two main competing pathways are nucleophilic substitution (SN1 and SN2) and elimination (E2).

  • SN2 (Bimolecular Nucleophilic Substitution): This is often the desired pathway for forming a new bond. It is favored by strong, unhindered nucleophiles and polar aprotic solvents.

  • SN1 (Unimolecular Nucleophilic Substitution): This pathway involves the formation of a resonance-stabilized benzylic carbocation. It is more likely with weak nucleophiles and in polar protic solvents that can stabilize the carbocation intermediate.

  • E2 (Bimolecular Elimination): This pathway leads to the formation of an alkene byproduct (2-bromo-4-fluorostyrene) and is promoted by strong, sterically hindered bases and higher reaction temperatures.

Q2: How do the electronic properties of the substituents on the aromatic ring of 2-bromo-4-fluorobenzyl bromide influence its reactivity?

A2: The fluorine and bromine atoms on the aromatic ring have electron-withdrawing inductive effects. These effects can influence the stability of the benzylic carbocation intermediate in an SN1 reaction. While electron-withdrawing groups generally destabilize carbocations, the resonance stabilization of the benzyl system is a more dominant factor. The primary influence of these substituents is on the electrophilicity of the benzylic carbon, making it susceptible to nucleophilic attack.

Q3: Can 2-bromo-4-fluorobenzyl bromide undergo self-reaction or degradation?

A3: Yes, under certain conditions, benzyl halides can be susceptible to hydrolysis, especially in the presence of water and base, which would lead to the formation of 2-bromo-4-fluorobenzyl alcohol. Additionally, at elevated temperatures, there is a possibility of forming dibenzyl ether as a byproduct.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your substitution reactions with 2-bromo-4-fluorobenzyl bromide and provides actionable solutions.

Issue 1: Formation of an Elimination Byproduct (2-Bromo-4-fluorostyrene)

You Observe: An unexpected peak in your GC-MS or NMR spectrum corresponding to the mass or signals of 2-bromo-4-fluorostyrene.

Root Cause: The E2 elimination pathway is competing with the desired substitution reaction. This is often due to the use of a strong or sterically hindered base, or elevated reaction temperatures.

Solutions:

  • Choice of Base: If your nucleophile is also a strong base (e.g., alkoxides), consider using a weaker or less hindered base if possible. For instance, when aiming for an ether (Williamson Ether Synthesis), using a milder base like silver oxide (Ag₂O) instead of sodium hydride (NaH) can suppress elimination.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy needed for the elimination pathway.

  • Nucleophile Selection: If possible, use a less basic nucleophile. For example, if synthesizing an amine, using a large excess of a primary amine can favor substitution over elimination.

Table 1: Influence of Base Strength on Substitution vs. Elimination

BaseSteric HindrancePredominant PathwayExpected Major Product
Sodium MethoxideLowSN2/E2 CompetitionMixture of ether and alkene
Potassium tert-ButoxideHighE22-Bromo-4-fluorostyrene
Sodium BicarbonateLowSN2Substitution Product

Technical Support Center: Advanced Troubleshooting for 2-Bromo-4-Fluorobenzyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with the low reactivity of aryl bromides in 2-bromo-4-fluorobenzyl and related scaffolds. This document provides in-depth analysis, troubleshooting strategies, and optimized protocols to overcome common hurdles in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Question: My Suzuki / Buchwald-Hartwig / Sonogashira coupling reaction with a 2-bromo-4-fluorobenzyl derivative is showing low to no conversion, or I only recover the starting material. What is the primary cause?

Answer: This is a common and challenging issue rooted in the inherent properties of your substrate. The 2-bromo-4-fluorobenzyl scaffold is electronically deactivated and sterically hindered. This combination makes the initial, and often rate-limiting, step of the catalytic cycle—oxidative addition of the aryl bromide to the palladium(0) center—exceptionally difficult.[1][2] Standard reaction conditions developed for simpler aryl bromides are often insufficient to overcome this high activation barrier.

Question: I've increased the temperature and reaction time, but now I'm observing significant starting material decomposition and side products like hydrodehalogenation (replacement of -Br with -H). Why does this happen?

Answer: Forcing the reaction with excessive heat can push the catalytic system down alternative, undesired pathways. Hydrodehalogenation becomes a significant competing reaction with highly active, electron-rich catalysts, especially when the desired cross-coupling is slow.[3] Furthermore, prolonged exposure to high temperatures can lead to the degradation of sensitive functional groups on your substrate or the thermal decomposition of the palladium catalyst itself, often forming inactive palladium black.

Question: Can the fluorine atom be interfering with the reaction?

Answer: Yes, although it is not the primary deactivating group, the fluorine atom contributes to the problem. While C-F bonds are generally unreactive to palladium under these conditions, the fluorine atom is strongly electron-withdrawing through its inductive effect. This effect slightly increases the electrophilicity of the ipso-carbon (the carbon attached to the bromine), which should theoretically favor oxidative addition. However, this is counteracted by the π-donating resonance effect of the halogen and the overall electron-rich nature of the ring, which can disfavor the reaction. More importantly, its presence can influence the overall electronic character of the molecule and potentially interact with the catalyst center in non-productive ways.

Core Problem Analysis: Deconstructing the Low Reactivity

The low reactivity of the 2-bromo-4-fluorobenzyl scaffold stems from a convergence of two distinct factors: unfavorable electronics and significant steric hindrance.

  • Electronic Deactivation: The oxidative addition step involves the donation of electron density from the palladium(0) catalyst to the σ* antibonding orbital of the C-Br bond.[4][5][6] While the fluorine atom is inductively withdrawing, the overall electron density of the benzene ring is relatively high due to the combined effects of the substituents. This electron-rich nature makes the aryl ring less electrophilic and thus less receptive to the nucleophilic Pd(0) catalyst, slowing the rate of oxidative addition.[7][8]

  • Steric Hindrance: The benzyl group in the ortho position to the bromine atom acts as a bulky steric shield. It physically impedes the approach of the large palladium-ligand complex, which needs to get in close proximity to the C-Br bond for the insertion to occur. This steric clash significantly raises the energy of the transition state for oxidative addition.

Figure 1. Key factors impeding palladium-catalyzed cross-coupling reactions.

Reaction-Specific Troubleshooting Guides

The solution to overcoming this activation barrier lies in carefully tuning the components of the catalytic system—specifically the ligand, base, and solvent—to favor the oxidative addition step.

Guide 1: Suzuki-Miyaura Coupling

This reaction is often the first choice for C-C bond formation due to the stability and low toxicity of boronic acid reagents.[9] However, it is highly sensitive to the issues described above.

ParameterInitial (Likely Failing) ConditionsRecommended OptimizationRationale & Key Insights
Palladium Source Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(OAc)₂, Pd₂(dba)₃These are simple Pd(II) and Pd(0) sources that form the active catalyst in situ with the added ligand. This allows for greater modularity and screening of ligands.
Ligand PPh₃, dppfBuchwald Ligands: SPhos, XPhos, RuPhosAlkylphosphines: P(t-Bu)₃, P(Cy)₃This is the most critical parameter. Bulky, electron-rich biaryl phosphine (Buchwald) or trialkylphosphine ligands are essential.[10] They promote the formation of a highly reactive, monoligated L-Pd(0) species and increase its electron density, dramatically accelerating oxidative addition on deactivated substrates.[2][8][10]
Base Na₂CO₃, K₂CO₃ (aq.)K₃PO₄ (anhydrous or aq.), Cs₂CO₃Stronger bases are often required to facilitate the transmetalation step effectively. K₃PO₄ and Cs₂CO₃ are highly effective, with their solubility in aqueous/organic mixtures being a key factor.[11]
Solvent Toluene/H₂O, MeCN/H₂O1,4-Dioxane/H₂O (e.g., 4:1), DME/H₂OPolar aprotic solvents like dioxane often provide better solubility for the organopalladium intermediates and can stabilize the catalytic species. Ensure solvents are rigorously degassed to prevent catalyst oxidation.[11]
Temperature 80 °C100 - 110 °C (Monitor carefully)While higher temperatures are needed, this should be the last parameter to optimize after the catalyst system is improved. Monitor by TLC/LCMS for decomposition.
Guide 2: Buchwald-Hartwig Amination

Forming a C-N bond on this scaffold is particularly challenging. The choice of ligand and a sufficiently strong, non-nucleophilic base is paramount.[12][13]

ParameterInitial (Likely Failing) ConditionsRecommended OptimizationRationale & Key Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃These precursors are standard and effective for generating the active catalyst with the appropriate ligand. Pre-formed G3 or G4 palladacycle precatalysts can also be highly effective.
Ligand BINAP, dppfBuchwald Ligands: XPhos, RuPhos, tBuXPhosHartwig Ligands: Josiphos-type ligandsModern, sterically demanding biaryl phosphine ligands are required.[12] They facilitate both the oxidative addition and the final reductive elimination step, which can also be slow for hindered substrates.[14][15]
Base K₂CO₃, Et₃NNaOt-Bu, KOt-Bu, LHMDSA strong, non-nucleophilic base is non-negotiable. Alkoxides are the standard for Buchwald-Hartwig amination as they are strong enough to deprotonate the amine (or amine-Pd complex) without competing as a nucleophile.
Solvent Toluene, THF1,4-Dioxane, TolueneAnhydrous, polar aprotic solvents are required. The presence of water is detrimental as it will quench the strong base. Rigorous drying and degassing are critical.[16]
Temperature 90 °C100 - 120 °CThese reactions often require elevated temperatures to drive the coupling of hindered partners.
Guide 3: Sonogashira Coupling

The coupling of terminal alkynes is a powerful tool, but like other cross-couplings, it is dependent on an efficient oxidative addition step.[17]

ParameterInitial (Likely Failing) ConditionsRecommended OptimizationRationale & Key Insights
Palladium Source Pd(PPh₃)₂Cl₂Pd(OAc)₂, Pd₂(dba)₃Standard Pd(0) or Pd(II) sources are suitable starting points when paired with an appropriate ligand.
Ligand PPh₃Bulky/Electron-Rich Ligands: P(t-Bu)₃, cataCXium® A, SPhosElectron-rich and sterically demanding phosphines increase the rate of oxidative addition.[17] For extremely hindered substrates, very bulky ligands may be necessary.[18]
Co-catalyst CuI (Standard)Consider Copper-Free ConditionsWhile CuI is standard, it can sometimes lead to alkyne homocoupling (Glaser coupling). For difficult substrates, a copper-free protocol using a more active palladium/ligand system and a suitable base may provide a cleaner reaction profile.[19]
Base Et₃N, DIPEACs₂CO₃, K₃PO₄, or PyrrolidineAn amine base is required to deprotonate the alkyne and regenerate the catalyst. For difficult couplings, a stronger inorganic base or a solvent-base like pyrrolidine can be more effective.
Solvent THF, DMF1,4-Dioxane, TolueneUse dry, degassed solvents appropriate for the chosen base and temperature.
Temperature 60 - 80 °C80 - 100 °CIncreased temperature may be required to facilitate the oxidative addition step.

Troubleshooting Workflow

When encountering low reactivity, follow a systematic approach to diagnose and solve the problem. Do not change multiple variables simultaneously. The recommended sequence is: Ligand > Base > Solvent > Temperature .

TroubleshootingWorkflow Start Low Conversion or No Reaction Observed CheckPurity Step 1: Verify Reagent Purity (Substrate, Catalyst, Solvents) Start->CheckPurity Begin Troubleshooting OptimizeLigand Step 2: Optimize Ligand Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)3) CheckPurity->OptimizeLigand Reagents OK ScreenBase Step 3: Screen Bases Move to stronger bases (e.g., K3PO4, NaOt-Bu) OptimizeLigand->ScreenBase No Improvement Success Reaction Successful OptimizeLigand->Success Improvement Seen ChangeSolvent Step 4: Change Solvent Try polar aprotic solvents (e.g., 1,4-Dioxane, DME) ScreenBase->ChangeSolvent No Improvement ScreenBase->Success Improvement Seen IncreaseTemp Step 5: Increase Temperature Incrementally raise temperature (e.g., 90°C -> 110°C) ChangeSolvent->IncreaseTemp No Improvement ChangeSolvent->Success Improvement Seen IncreaseTemp->Success Improvement Seen Consult Still Failing: Consider Alternative Strategies (e.g., Ni-catalysis, different leaving group) IncreaseTemp->Consult No Improvement

Figure 2. A systematic workflow for troubleshooting low cross-coupling reactivity.

Optimized General Experimental Protocol

This protocol provides a robust starting point for coupling reactions with the 2-bromo-4-fluorobenzyl scaffold. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using a glovebox or standard Schlenk techniques. [16]

Materials:

  • 2-bromo-4-fluorobenzyl derivative (1.0 eq)

  • Coupling partner (e.g., boronic acid, amine, alkyne) (1.2 - 1.5 eq)

  • Palladium source (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2.2-11 mol%, maintain ~2:1 L:Pd ratio)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromo-4-fluorobenzyl derivative, the coupling partner (if solid), the palladium source, the phosphine ligand, and the base.

  • Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Via syringe, add the anhydrous, degassed solvent. If the coupling partner is a liquid (e.g., an amine or alkyne), add it at this stage.

  • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction vigorously for the intended duration (e.g., 12-24 hours).

  • Monitor the reaction progress by taking aliquots (via syringe) and analyzing by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Wash the filtrate with water and/or brine, dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Tschöp, A., et al. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Hasan, M. M., et al. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PMC. Retrieved from [Link]

  • Schmalz, T. C., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. Retrieved from [Link]

  • Schmalz, T. C., et al. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Activation of aryl bromides for the Suzuki-Miyaura cross-coupling.... Retrieved from [Link]

  • Correa, A., et al. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. PMC. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Oxidative addition of aryl–halogen bonds to platinum(II) and the structure of a complex formed by aryl–fluoride oxidative addition. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Oxidative addition of aryl halides to iridium(I) complexes. A new arylation reagent. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]

  • ACS Publications. (n.d.). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters. Retrieved from [Link]

  • ACS Publications. (n.d.). Competition Studies of Oxidative Addition of Aryl Halides to the (PNP)Rh Fragment. Organometallics. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Chegg.com. (2023). Solved 1. A common problem in palladium-catalyzed.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. Retrieved from [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shift of the Methylene Group in 2-Bromo-4-fluorobenzyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. The chemical shift (δ) of a proton provides a wealth of information about its electronic environment, which is dictated by the intricate interplay of inductive, resonance, and anisotropic effects within a molecule.

This guide provides an in-depth analysis of the 1H NMR chemical shift of the benzylic methylene (-CH₂) protons in 2-Bromo-4-fluorobenzyl chloride. By comparing this target molecule with structurally related analogs, we will dissect the electronic contributions of each substituent on the benzene ring to the resulting chemical shift. This analysis serves not only as a reference for spectral interpretation but also as an illustration of the fundamental principles governing chemical shifts in substituted aromatic systems.

Understanding the Electronic Landscape: Factors Influencing Benzylic Proton Shifts

The chemical shift of benzylic protons is a sensitive probe of the electronic environment. Several key factors contribute to their resonance frequency:

  • Anisotropic Effect of the Aromatic Ring: The π-electrons of the benzene ring circulate in the presence of an external magnetic field, inducing a secondary magnetic field. This "ring current" deshields protons located on the periphery of the ring, causing them to resonate at a higher chemical shift (downfield).[1][2] Benzylic protons, being one carbon away, experience this deshielding effect, which moves their signal significantly downfield compared to simple alkyl protons.[1]

  • Inductive Effect of the α-Substituent: The electronegative chlorine atom attached directly to the methylene carbon withdraws electron density through the sigma bond (an inductive or -I effect). This localized deshielding further shifts the methylene proton signal downfield. The magnitude of this shift increases with the electronegativity of the halogen.[3][4]

  • Electronic Effects of Ring Substituents: Substituents on the aromatic ring modulate the electron density of the entire molecule, influencing the benzylic protons through both inductive and resonance effects. Halogens like bromine and fluorine exert a dual influence: they are electronegative, withdrawing electron density via the inductive effect (-I), but they also possess lone pairs of electrons that can be donated into the π-system through resonance (+R effect).

Comparative Analysis of Methylene Proton Chemical Shifts

To understand the specific chemical shift in 2-Bromo-4-fluorobenzyl chloride, we will build a comparative analysis starting from the parent structure, benzyl chloride. All spectra are considered in deuterated chloroform (CDCl₃), as solvent choice can influence chemical shifts.[5][6]

Compound NameStructureMethylene (-CH₂Cl) Chemical Shift (δ, ppm)Key Influencing Factors
Benzyl Chloride Benzyl Chloride Structure~4.57 (Predicted)Baseline: Ring Anisotropy + Inductive Effect of Chlorine.
4-Fluorobenzyl Chloride 4-Fluorobenzyl Chloride Structure4.53 (Experimental)[7]Para-Fluoro Effect: Fluorine's strong -I effect is countered by its +R effect, which donates electron density to the ring. This results in a minor net shielding effect compared to benzyl chloride.
2-Bromobenzyl Chloride 2-Bromobenzyl Chloride Structure~4.68 (Predicted)Ortho-Bromo Effect: The strong -I effect of bromine at the ortho position dominates, withdrawing electron density from the ring and the benzylic carbon, causing significant deshielding.
2-Bromo-4-fluorobenzyl Chloride 2-Bromo-4-fluorobenzyl Chloride Structure~4.65 (Predicted)Combined Effects: The powerful deshielding -I effect of the ortho-bromo group is the primary influence. The para-fluoro group has a weaker, slightly shielding counter-effect. The net result is a downfield shift, slightly less pronounced than in 2-bromobenzyl chloride.

Note: Predicted values were obtained using the NMRDB online prediction tool.[8] Experimental values may vary slightly.

The data clearly demonstrates that an ortho-bromo substituent has a more pronounced deshielding effect on the benzylic protons than a para-fluoro substituent. The strong, distance-dependent inductive effect of the bromine atom at the C2 position effectively withdraws electron density from the benzylic carbon, leading to a downfield shift. While the fluorine at C4 also has a strong inductive pull, its resonance donation of electrons back into the ring partially mitigates this effect at the benzylic position. In our target molecule, the dominant ortho-bromo effect results in a chemical shift that is significantly downfield from benzyl chloride and 4-fluorobenzyl chloride.

Visualization of Electronic Effects

The following diagram illustrates the flow of electronic influences from the ring substituents to the methylene protons, causing the observed chemical shift.

G cluster_ring Substituted Benzene Ring cluster_sidechain Side Chain Br Ortho-Bromo (C2) Inductive Inductive Effect (-I) Br->Inductive Strong F Para-Fluoro (C4) F->Inductive Strong Resonance Resonance Effect (+R) F->Resonance Strong, Counteracting CH2 Methylene Protons (-CH₂-) Result Net Deshielding (Downfield Shift ~4.65 ppm) CH2->Result Cl Chloride (-Cl) Cl->Inductive Strong, Direct Inductive->CH2 Resonance->CH2 Shielding Influence

Caption: Electronic effects influencing the methylene protons.

Experimental Protocol for 1H NMR Spectrum Acquisition

This protocol ensures the acquisition of a high-quality, reproducible 1H NMR spectrum for 2-Bromo-4-fluorobenzyl chloride.

1. Sample Preparation: a. Weigh approximately 5-10 mg of 2-Bromo-4-fluorobenzyl chloride directly into a clean, dry NMR tube. b. Using a Pasteur pipette, add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Cap the NMR tube securely and invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. Instrument Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming. d. Reference the spectrum by setting the TMS peak to 0.00 ppm.

3. Acquisition Parameters (for a 400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
  • Spectral Width: Set to approximately 16 ppm (e.g., -2 to 14 ppm) to ensure all signals are captured.
  • Acquisition Time (AQ): ~2-3 seconds.
  • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of protons.
  • Number of Scans (NS): 8 to 16 scans are typically adequate for a sample of this concentration.
  • Receiver Gain (RG): Adjust automatically using the instrument's auto-gain function.

4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum manually to ensure all peaks have a pure absorption line shape. c. Perform a baseline correction to ensure the baseline is flat. d. Integrate all signals to determine the relative number of protons. e. Calibrate the chemical shift axis by setting the TMS signal to exactly 0.00 ppm. The methylene singlet for 2-Bromo-4-fluorobenzyl chloride is expected near δ 4.65 ppm.

References

  • NMRDB. (n.d.). Predict 1H proton NMR spectra. Retrieved February 12, 2026, from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Retrieved February 12, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved February 12, 2026, from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 12, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018). Chemical Shift In NMR Spectroscopy. Retrieved February 12, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved February 12, 2026, from [Link]

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A Comprehensive Guide to the Mass Spectrometry Fragmentation of 2-Bromo-1-(chloromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Bromo-1-(chloromethyl)-4-fluorobenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to explain the causal mechanisms behind the observed fragmentation. We will compare the relative stabilities of potential fragments, detail a standard operating procedure for data acquisition, and provide a comparative analysis against similar structural motifs to offer a holistic understanding of this molecule's behavior under mass spectrometric conditions.

Predicted Mass Spectrum and Isotopic Signature

The most immediately striking feature in the mass spectrum of any compound containing bromine and chlorine is its unique isotopic pattern.[1] Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.[1][2] This results in a distinctive cluster of peaks for the molecular ion (M⁺˙) and any fragment retaining both halogen atoms.

For this compound (Molecular Formula: C₇H₅⁷⁹Br³⁵ClF), the nominal molecular weight is 222 Da. The isotopic distribution will produce a characteristic cluster of peaks at M⁺˙, M+2, and M+4.

Table 1: Predicted Isotopic Pattern for the Molecular Ion of C₇H₅BrClF

Ion m/z (Nominal) Isotopic Composition Predicted Relative Intensity
M⁺˙ 222 C₇H₅⁷⁹Br³⁵ClF ~75%
[M+2]⁺˙ 224 C₇H₅⁸¹Br³⁵ClF or C₇H₅⁷⁹Br³⁷ClF ~100% (Base Peak of Cluster)

| [M+4]⁺˙ | 226 | C₇H₅⁸¹Br³⁷ClF | ~25% |

This predictable pattern is a powerful diagnostic tool for confirming the presence and number of bromine and chlorine atoms in the molecule.

Primary Fragmentation Pathways: A Mechanistic Perspective

Upon electron ionization, the molecule forms a radical cation (M⁺˙). The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragments.[3] The structure of this compound contains several potential cleavage sites: a benzylic C-Cl bond, an aromatic C-Br bond, and an aromatic C-F bond.

The hierarchy of bond strength is C-F > C-Br (aromatic) > C-Cl (benzylic). Therefore, the most facile cleavage is the breaking of the weakest bond that leads to the most stable product.

Pathway A: The Dominant Fragmentation - Benzylic Cleavage

The primary and most favored fragmentation pathway involves the homolytic cleavage of the benzylic carbon-chlorine bond. This is due to two key factors:

  • Bond Weakness: The C-Cl bond in the chloromethyl group is the weakest link in the molecule's substituent structure.

  • Cation Stability: The loss of a chlorine radical (•Cl) results in the formation of a 2-bromo-4-fluorobenzyl cation. This cation is highly stabilized by resonance, with the positive charge delocalized throughout the aromatic ring.[4]

This benzyl cation can further rearrange into an even more stable tropylium ion (m/z 187/189), a common occurrence for benzyl derivatives in mass spectrometry.[4] The tropylium ion is a seven-membered aromatic ring system, which contributes to its exceptional stability.

Pathway B: Secondary Fragmentation - Loss of Bromine

A less favorable, but still possible, fragmentation involves the cleavage of the aromatic C-Br bond. While stronger than the benzylic C-Cl bond, it is weaker than the C-F bond. This pathway leads to the loss of a bromine radical (•Br) from the molecular ion.

The resulting fragment at m/z 143/145 would be less abundant than the fragment from Pathway A because it requires more energy to break the stronger aryl-halogen bond and the resulting aryl cation is generally less stable than a resonance-stabilized benzyl cation.

The following diagram illustrates these competing fragmentation pathways.

G cluster_main Fragmentation of this compound cluster_path_a Pathway A (Dominant) cluster_path_b Pathway B (Minor) mol Molecular Ion (M⁺˙) C₇H₅BrClF⁺˙ m/z 222, 224, 226 fragA1 2-Bromo-4-fluorobenzyl Cation [M-Cl]⁺ m/z 187, 189 mol->fragA1 - •Cl fragB1 1-(Chloromethyl)-4-fluorophenyl Cation [M-Br]⁺ m/z 143, 145 mol->fragB1 - •Br fragA2 Tropylium Rearrangement C₇H₅BrF⁺ m/z 187, 189 fragA1->fragA2 Rearrangement

Caption: Predicted EI fragmentation pathways for this compound.

Data Summary and Comparative Analysis

The expected mass spectrum would be dominated by the isotopic cluster of the benzyl/tropylium cation.

Table 2: Summary of Predicted Key Ions

m/z (Isotopes) Proposed Ion Fragmentation Origin Expected Relative Abundance
222, 224, 226 Molecular Ion [C₇H₅BrClF]⁺˙ Ionization of parent molecule Moderate
187, 189 Benzyl/Tropylium Cation [C₇H₅BrF]⁺ Loss of •Cl from Molecular Ion High (likely Base Peak)
143, 145 Aryl Cation [C₇H₅ClF]⁺ Loss of •Br from Molecular Ion Low to Moderate
108 Bromofluorophenyl fragment [C₆H₃BrF]⁺ Loss of CH₂Cl from Molecular Ion Low

| 75 | Dichloromethyl cation [CHCl₂]⁺ | Not expected | N/A |

Comparison with an Alternative: 4-Fluorobenzyl Chloride

To understand the influence of the bromine substituent, we can compare the expected pattern to that of 4-fluorobenzyl chloride (C₇H₆ClF).[5]

  • 4-Fluorobenzyl Chloride: The primary fragmentation would be the loss of •Cl to form the 4-fluorobenzyl cation at m/z 109. This would be the base peak. The molecular ion would show a characteristic 3:1 isotopic pattern for one chlorine at m/z 144 and 146.

  • Our Compound: The presence of the heavy bromine atom shifts the major fragment peaks significantly higher (m/z 187/189). The 1:1 isotopic signature of this fragment immediately confirms that the bromine atom is retained after the initial fragmentation, providing definitive structural information that distinguishes it from its non-brominated analog.

This comparison underscores how mass spectrometry can elucidate the specific positions of different halogens based on which fragments they appear in.

Standard Protocol for GC-MS Analysis

This section provides a self-validating protocol for acquiring the mass spectrum of this compound.

Objective: To obtain a clear electron ionization mass spectrum of the target compound.

Materials:

  • Sample of this compound

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

  • Standard non-polar GC column (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in the chosen solvent. A dilute sample prevents detector saturation and ensures good chromatographic peak shape.

  • GC Method Setup:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: Increase temperature at 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[6]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350. This range will cover the molecular ion and all expected major fragments.

    • Solvent Delay: 3 minutes. This prevents the high concentration of solvent from entering the mass spectrometer.

  • Data Acquisition and Analysis:

    • Inject the sample and start the acquisition.

    • Once the run is complete, identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of this peak.

    • Analyze the spectrum, identifying the molecular ion cluster and the key fragment ions as detailed in Table 2. Verify the isotopic ratios to confirm elemental composition.

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process governed by fundamental principles of chemical stability. The analysis is dominated by the facile cleavage of the benzylic C-Cl bond, leading to a resonance-stabilized benzyl cation that retains both the bromine and fluorine atoms. This primary fragmentation pathway, along with the highly characteristic isotopic patterns imparted by bromine and chlorine, allows for the unambiguous identification of the compound and provides a clear distinction from structurally similar molecules. The methodologies and mechanistic insights presented in this guide offer a robust framework for the analysis of this and other complex halogenated aromatic compounds.

References

  • American Institute of Physics. (2002, June 8). Mono-halobenzenes anion fragmentation induced by atom–molecule electron-transfer collisions. AIP Publishing. [Link]

  • NIST. (n.d.). Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. NIST WebBook. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • PubChem. (n.d.). 4-Bromo-2-(bromomethyl)-1-fluorobenzene. [Link]

  • YouTube. (2023, January 26). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

  • University of Wisconsin-River Falls. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • YouTube. (2018, August 14). mass spectrometry examples 2. [Link]

  • NIST. (n.d.). Benzene, 1-(chloromethyl)-4-fluoro-. NIST WebBook. [Link]

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A Comparative Guide to the Reactivity of 2-Bromo-4-fluorobenzyl Chloride and Benzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry and drug development, benzyl halides are cornerstone reagents for introducing the versatile benzyl moiety. Their reactivity in nucleophilic substitution reactions is a subject of both academic interest and practical importance. While benzyl bromide is a benchmark substrate, its substituted analogues present a more complex reactivity profile. This guide provides an in-depth, objective comparison of the reactivity of 2-Bromo-4-fluorobenzyl chloride against the parent benzyl bromide .

We will dissect the electronic and steric factors governing these reactions, predict their relative reactivities under both Sₙ1 and Sₙ2 conditions, and provide a robust experimental framework for quantitative validation. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

The Theoretical Framework: Unpacking Benzylic Reactivity

Benzylic halides are particularly susceptible to nucleophilic substitution due to the unique ability of the adjacent aromatic ring to stabilize the reaction's transition states.[1] These reactions primarily proceed via two distinct mechanisms: the unimolecular Sₙ1 pathway and the bimolecular Sₙ2 pathway.[2][3]

  • Sₙ1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the spontaneous dissociation of the leaving group. The stability of the resulting benzylic carbocation, which is significantly stabilized by resonance delocalization of the positive charge into the benzene ring, is the paramount factor governing the Sₙ1 reaction rate.[1][2]

  • Sₙ2 (Substitution Nucleophilic Bimolecular): This is a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2] The reaction rate is sensitive to two main factors: steric hindrance around the reaction center, which can impede the nucleophile's approach, and the electrophilicity of the benzylic carbon.

The choice between these pathways depends on the substrate structure, nucleophile strength, leaving group ability, and solvent polarity.[3][4] Primary benzylic halides can react by either mechanism, making them fascinating subjects for comparative studies.[2]

G cluster_SN1 Sₙ1 Pathway cluster_SN2 Sₙ2 Pathway SN1_Start R-X SN1_Int Benzylic Carbocation (R⁺) + X⁻ SN1_Start->SN1_Int Slow, Rate- Determining SN1_End R-Nu SN1_Int->SN1_End Fast, + Nu⁻ SN2_Start R-X SN2_TS Transition State [Nu---R---X]⁻ SN2_Start->SN2_TS + Nu⁻ SN2_End R-Nu SN2_TS->SN2_End

Figure 1: Generalized reaction pathways for nucleophilic substitution of a benzyl halide (R-X).

Structural and Electronic Dissection

The reactivity of our two target molecules is dictated by the interplay of three key features: the substituents on the aromatic ring, the position of these substituents, and the nature of the leaving group.

FeatureBenzyl Bromide2-Bromo-4-fluorobenzyl chloride
Structure Benzene ring with a -CH₂Br groupBenzene ring with a -CH₂Cl group, a Br at C2, and an F at C4
Substituents None (Hydrogen)Ortho-Bromo, Para-Fluoro
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)

1. Substituent Electronic Effects: Both bromine and fluorine are halogens, which exert two opposing electronic effects:

  • Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond network.[5][6] This is an electron-withdrawing effect that deactivates the ring.

  • Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the pi-system of the ring.[6][7] This is an electron-donating effect.

For halogens, the strong inductive effect generally outweighs the weaker resonance effect, making them net deactivating groups.[5][8][9]

2. Leaving Group Ability: The rate of both Sₙ1 and Sₙ2 reactions is highly dependent on the ability of the leaving group to depart. A good leaving group is a weak base. Comparing our two molecules, bromide (Br⁻) is a weaker base than chloride (Cl⁻), and therefore, bromide is a better leaving group . This factor, in isolation, confers a significant reactivity advantage to benzyl bromide.

Predicting Relative Reactivity

By synthesizing our understanding of the reaction mechanisms with the structural and electronic properties of each molecule, we can formulate a well-grounded prediction of their relative reactivity.

In an Sₙ1 Context:

The rate is governed by the stability of the benzylic carbocation.

  • Benzyl Bromide: Forms a resonance-stabilized benzyl carbocation.

  • 2-Bromo-4-fluorobenzyl chloride: The powerful electron-withdrawing inductive effects of the ortho-bromo and para-fluoro substituents will intensely destabilize the developing positive charge on the benzylic carbon. This electronic destabilization significantly raises the activation energy for carbocation formation.

Prediction: 2-Bromo-4-fluorobenzyl chloride will be significantly less reactive than benzyl bromide in Sₙ1 reactions.

G cluster_substituted 2-Bromo-4-fluorobenzyl Chloride Carbocation bb_node Benzylic Carbon (C⁺) Stabilized by Phenyl Ring Resonance sub_node Benzylic Carbon (C⁺) DESTABILIZED by Inductive Withdrawal ortho_Br Ortho-Bromo (-I Effect) sub_node->ortho_Br Withdraws e⁻ density para_F Para-Fluoro (-I Effect) sub_node->para_F Withdraws e⁻ density

Figure 2: Electronic influence on carbocation stability in an Sₙ1 mechanism.

In an Sₙ2 Context:

The rate depends on steric hindrance and the electrophilicity of the benzylic carbon.

  • Benzyl Bromide: The benzylic carbon is sterically unencumbered, and it has a superior leaving group (Br⁻).

  • 2-Bromo-4-fluorobenzyl chloride:

    • Electronic Effect: The electron-withdrawing substituents increase the partial positive charge (δ+) on the benzylic carbon, making it a more potent electrophile. This would, in isolation, increase the reaction rate.

    • Steric Effect: The bulky bromo group at the ortho position creates significant steric hindrance.[10] This physically obstructs the required backside attack of the nucleophile, dramatically decreasing the reaction rate.

    • Leaving Group: The chloride (Cl⁻) is a poorer leaving group than bromide (Br⁻), which further decreases the reaction rate.

Prediction: The severe steric hindrance from the ortho-bromo group and the inferior leaving group will overwhelmingly negate any benefit from increased electrophilicity. Therefore, 2-Bromo-4-fluorobenzyl chloride will be significantly less reactive than benzyl bromide in Sₙ2 reactions.

Experimental Validation: A Protocol for Kinetic Analysis

To move from prediction to quantitative fact, a comparative kinetic study is essential. Solvolysis, where the solvent acts as the nucleophile, provides a clean and reproducible method for determining first-order reaction rates.[10][11][12]

Objective

To quantitatively determine and compare the first-order rate constants (k) for the solvolysis of benzyl bromide and 2-Bromo-4-fluorobenzyl chloride.

Experimental Workflow

G prep 1. Prepare Solutions Equimolar solutions of each halide in 80% aqueous ethanol. thermo 2. Thermostat Equilibrate solutions and solvent in a constant temperature bath (e.g., 50°C). prep->thermo initiate 3. Initiate Reaction Mix halide solution with thermostated solvent to start the timer. thermo->initiate monitor 4. Monitor Progress At timed intervals, withdraw aliquots and quench in cold acetone. initiate->monitor titrate 5. Titrate Titrate the generated acid (HBr/HCl) with standardized NaOH using an indicator. monitor->titrate calculate 6. Calculate Rate Constant Plot ln([R-X]₀/[R-X]t) vs. time. The slope of the line is the rate constant, k. titrate->calculate

Figure 3: Workflow for the kinetic analysis of benzyl halide solvolysis.

Methodology
  • Solution Preparation: Prepare 0.1 M solutions of both benzyl bromide and 2-Bromo-4-fluorobenzyl chloride in anhydrous acetone. Prepare a large volume of 80:20 (v/v) ethanol:water solvent.

  • Thermostatic Control: Place the reactant solutions and the solvent in a constant temperature water bath set to 50.0 ± 0.1 °C for at least 30 minutes to reach thermal equilibrium.

  • Reaction Initiation: To start a kinetic run, pipette a precise volume of the 80% ethanol/water solvent into a reaction flask. Add a magnetic stirrer. Pipette a corresponding volume of the thermostated halide solution into the reaction flask to achieve the desired final concentration (e.g., 0.01 M) and immediately start a stopwatch.

  • Monitoring: At regular time intervals (e.g., every 10 minutes for the expected faster reaction and every 60 minutes for the slower one), withdraw 5.00 mL aliquots from the reaction mixture.

  • Quenching & Titration: Immediately quench each aliquot by adding it to a flask containing 20 mL of cold acetone to stop the reaction. Add 2-3 drops of a suitable indicator (e.g., phenolphthalein) and titrate the generated acid (HBr or HCl) with a standardized ~0.01 M NaOH solution to the endpoint.

  • Data Analysis: The concentration of the halide at time t is proportional to (V_∞ - V_t), where V_∞ is the volume of titrant at completion and V_t is the volume at time t. Calculate the first-order rate constant (k) by plotting ln(V_∞ - V_t) versus time. The slope of the resulting straight line is -k.

Anticipated Results

This experiment would provide quantitative data to validate our qualitative predictions. The results are expected to show a significantly larger rate constant for benzyl bromide.

CompoundPredicted Rate Constant (k) at 50°CPredicted Relative Reactivity
Benzyl Bromidek₁ (Larger value)k₁/k₂ (>> 1)
2-Bromo-4-fluorobenzyl chloridek₂ (Smaller value)1

Conclusion

This reduced reactivity is a composite effect:

  • For Sₙ1 reactions: The strong inductive electron withdrawal by the two halogen substituents destabilizes the critical benzylic carbocation intermediate.

  • For Sₙ2 reactions: The pronounced steric hindrance from the ortho-bromo group severely impedes nucleophilic attack, an effect that, combined with the poorer leaving group ability of chloride versus bromide, overwhelmingly counteracts any rate enhancement from increased carbon electrophilicity.

For synthetic chemists and drug development professionals, this means that reactions involving 2-Bromo-4-fluorobenzyl chloride will likely require more forcing conditions—such as higher temperatures, stronger nucleophiles, or longer reaction times—compared to those with the more labile benzyl bromide. Understanding this fundamental reactivity difference is crucial for efficient reaction design, optimization, and the successful synthesis of target molecules.

References

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Kyong, J. B., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2959. Available from: [Link]

  • Wikipedia. (2023). Hammett equation. Retrieved from [Link]

  • Bensley, B., & Kohnstam, G. (1957). Nucleophilic Substitution Reactions of Benzyl Halides. Part I. The Reaction of Benzyl Chloride with Partly Aqueous Solvents. Journal of the Chemical Society, 4747. Available from: [Link]

  • Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?. Retrieved from [Link]

  • Oxford Reference. (n.d.). Hammett equation. Retrieved from [Link]

  • Glasp. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions | Video Summary and Q&A. Retrieved from [Link]

  • Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. The Journal of Organic Chemistry, 76(11), 4539–4553. Available from: [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. Retrieved from [Link]

  • Dalal Institute. (n.d.). The Hammett Equation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Applications of Hammett Equation: Substituent and Reaction Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. Retrieved from [Link]

  • Winstein, S., Grunwald, E., & Jones, H. W. (1951). The Correlation of Solvolysis Rates and the Classification of Solvolysis Reactions into Mechanistic Categories. Journal of the American Chemical Society, 73(6), 2700–2707. Available from: [Link]

  • Clark, J. (n.d.). Aromatic Compounds and Their Reactions. Retrieved from [Link]

  • Kass, S. R., et al. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(21), 10474–10480. Available from: [Link]

  • JoVE. (n.d.). Reactions at the Benzylic Position: Halogenation. Retrieved from [Link]

  • Squarespace. (n.d.). Solvolytic displacement reactions. Retrieved from [Link]

  • Quora. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. Retrieved from [Link]

  • Lumen Learning. (n.d.). Fundamentals of Organic Chemistry - Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Arnold, D. R., & Dust, J. M. (1981). Substituent effects on benzyl radical ESR hyperfine coupling constants. The .sigma..alpha..cntdot. scale based upon spin delocalization. Journal of the American Chemical Society, 103(13), 3847–3854. Available from: [Link]

  • College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • MDPI. (2023). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Retrieved from [Link]

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A Researcher's Guide to the Infrared Spectrum of 2-Bromo-1-(chloromethyl)-4-fluorobenzene: Analysis, Comparison, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. Infrared (IR) spectroscopy stands as a fundamental technique for elucidating the functional groups and structural features of a molecule. This guide provides an in-depth analysis of the infrared spectrum of 2-Bromo-1-(chloromethyl)-4-fluorobenzene, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. We will dissect its expected spectral features, compare it with structurally similar molecules, and provide detailed protocols for obtaining a high-quality spectrum.

The Structural Landscape of this compound

To predict and interpret the IR spectrum, we must first consider the constituent functional groups of this compound. The molecule features a 1,2,4-trisubstituted benzene ring, with a bromine atom, a chloromethyl group, and a fluorine atom as substituents. This combination of an alkyl halide and multiple aryl halides gives rise to a complex and informative IR spectrum.

Deciphering the Spectrum: A Predictive Analysis

Based on established correlation tables for IR absorption frequencies, we can anticipate the key vibrational modes for this compound. The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹), the latter being unique to the molecule's overall structure.

Aromatic Ring Vibrations:

  • C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹.[1][2]

  • C=C Stretching: The in-ring carbon-carbon double bond stretches of the benzene ring will produce a series of bands, typically between 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[2][3]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring is often revealed by the strong C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ range.[2][3] For a 1,2,4-trisubstituted benzene, a characteristic absorption is expected.

Alkyl Halide and Aryl Halide Vibrations:

  • C-H Stretching (Alkyl): The chloromethyl group (-CH₂Cl) will exhibit C-H stretching vibrations just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range, typical for alkanes.[3]

  • C-H Bending/Wagging: A characteristic C-H wagging vibration for a -CH₂X group (where X is a halogen) is found between 1300-1150 cm⁻¹.[3][4]

  • C-Cl Stretching: The carbon-chlorine stretching vibration is anticipated in the 850-550 cm⁻¹ region.[3][4]

  • C-Br Stretching: The carbon-bromine stretch will appear at a lower frequency, typically between 690-515 cm⁻¹.[3][4]

  • C-F Stretching: The carbon-fluorine stretch from the fluorobenzene moiety will likely be a strong band, but its position can vary. For aromatic fluorides, this is often observed in the 1250-1000 cm⁻¹ range.

The following table summarizes the expected key IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic RingC-H Stretch3100-3000Medium to Strong
Aromatic RingC=C Stretch1600-1585, 1500-1400Medium
Aromatic RingC-H Out-of-Plane Bending900-675Strong
Chloromethyl GroupC-H Stretch3000-2850Medium
Chloromethyl GroupC-H Wag1300-1150Medium
Aryl-FluorineC-F Stretch1250-1000Strong
Aryl-ChlorineC-Cl Stretch850-550Medium
Aryl-BromineC-Br Stretch690-515Medium to Strong

Comparative Spectral Analysis: Learning from Analogs

Directly obtaining the IR spectrum of a novel compound is the ultimate goal. However, comparing its predicted spectrum with those of structurally similar, known compounds provides invaluable context and strengthens our assignments.

Comparison with 1-Bromo-2-(chloromethyl)benzene:

The IR spectrum of 1-Bromo-2-(chloromethyl)benzene will share several features with our target molecule, including the aromatic C-H and C=C stretching bands, the alkyl C-H stretching and wagging of the chloromethyl group, and the C-Br stretching frequency. The primary difference will be the absence of the strong C-F stretching band and the different pattern of the C-H out-of-plane bending due to the altered substitution on the aromatic ring.

Comparison with 1-(Chloromethyl)-4-fluorobenzene:

This analog will exhibit the aromatic C-H and C=C stretches, the chloromethyl group vibrations, and the strong C-F stretch. The key distinctions will be the absence of the C-Br stretching vibration and a different C-H out-of-plane bending pattern. By comparing the fingerprint regions of these analogs with the spectrum of our target compound, we can more confidently assign the bands related to the specific trisubstitution pattern.

Experimental Protocols for Acquiring the IR Spectrum

The choice of sampling technique is crucial for obtaining a high-quality IR spectrum. Here, we detail two common and effective methods: Attenuated Total Reflectance (ATR) and the KBr pellet method.

Method 1: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a popular and rapid method that requires minimal sample preparation, making it ideal for a wide range of solid and liquid samples.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a diamond or zinc selenide crystal

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Acquire Spectrum: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Diagram of the ATR-FTIR Workflow

ATR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Analysis Clean_Crystal Clean ATR Crystal Background Record Background Spectrum Clean_Crystal->Background Apply_Sample Apply Sample to Crystal Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Spectrum (16-32 scans) Apply_Pressure->Acquire_Spectrum Clean_Crystal_Post Clean Crystal Acquire_Spectrum->Clean_Crystal_Post Data_Analysis Analyze Spectrum Acquire_Spectrum->Data_Analysis

Caption: Workflow for acquiring an IR spectrum using the ATR technique.

Method 2: Potassium Bromide (KBr) Pellet Technique

This traditional method involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide and pressing it into a thin, transparent pellet.

Materials and Equipment:

  • FTIR Spectrometer

  • Spectroscopy-grade, dry Potassium Bromide (KBr)

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

Procedure:

  • Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven and cooling it in a desiccator. This is critical to avoid broad water absorption bands in the spectrum.

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and about 100-200 mg of dry KBr.

  • Grinding and Mixing: First, grind the sample in the agate mortar to a very fine powder. Then, add the KBr and gently but thoroughly mix to ensure a homogenous dispersion.

  • Loading the Die: Transfer the mixture to the pellet die.

  • Pressing the Pellet: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Acquire Spectrum: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be recorded beforehand.

Diagram of the KBr Pellet Preparation Workflow

KBr_Workflow Start Start: Dry KBr & Sample Grind_Sample Grind Sample (1-2 mg) Start->Grind_Sample Mix Mix with Dry KBr (100-200 mg) Grind_Sample->Mix Load_Die Load Mixture into Die Mix->Load_Die Press Apply Pressure (8-10 tons) Load_Die->Press Result Transparent KBr Pellet Press->Result Analyze Acquire IR Spectrum Result->Analyze

Caption: Step-by-step process for preparing a KBr pellet for FTIR analysis.

Conclusion

The infrared spectrum of this compound is rich with information, offering a unique fingerprint derived from its combination of aromatic and halogenated functionalities. A thorough analysis, supported by comparisons with similar molecules and meticulous experimental technique, allows for confident structural elucidation. The protocols provided for ATR and KBr pellet preparation offer researchers reliable methods for obtaining high-quality data, essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

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  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-2-(chloromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. UMass OWL. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-(chloromethyl)-4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 2-Bromo-1-(chloromethyl)-4-fluorobenzene for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the safe management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 2-Bromo-1-(chloromethyl)-4-fluorobenzene, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle such chemicals.

The principles outlined herein are grounded in established safety protocols for handling hazardous materials. The causality behind each step is explained to ensure a deep understanding of the required precautions.

Understanding the Hazard: A Profile of Halogenated Organic Compounds
  • Corrosivity: Causes severe skin burns and eye damage.[1][3][4]

  • Irritation: Causes skin, eye, and respiratory irritation.[2][5][6]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

Given these properties, meticulous planning and execution of disposal procedures are essential.

Core Principles of Halogenated Waste Management

The disposal of this compound is governed by regulations for hazardous waste. A primary principle is the segregation of halogenated organic waste from non-halogenated waste streams.[7][8] This is crucial because the disposal methods for these two categories differ significantly, and mixing them can lead to increased disposal costs and improper treatment.[8]

The recommended disposal route for halogenated organic compounds is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[9] This process ensures the complete destruction of the hazardous molecules.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is your most immediate and critical layer of protection.

  • Eye Protection: Wear chemical safety goggles or a face shield.[9]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[9]

  • Body Protection: A lab coat and other protective clothing are mandatory to prevent skin contact.[9]

2. Waste Collection: Segregation is Key

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[7] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[7]

  • Labeling: The label should clearly state "Hazardous Waste" and list the chemical contents, including "this compound."[7][8] Do not use abbreviations or chemical formulas.[7]

  • No Mixing: Do not mix this waste with non-halogenated organic solvents or other incompatible waste streams.[8]

3. Spill Management: Preparedness and Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[9]

  • Containment: Absorb the spill with an inert material like sand, vermiculite, or earth.[9][10]

  • Collection: Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.[9]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[9]

4. Final Disposal: Professional Handling

  • Licensed Waste Carrier: Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.

  • Documentation: Ensure all necessary waste transfer documentation is completed accurately.

  • Regulatory Compliance: All disposal practices must adhere to local, regional, and national regulations.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Collection cluster_contingency Contingency cluster_disposal Final Disposal Prep Assess Hazards (SDS of similar compounds) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Collect Collect Waste in Designated Halogenated Waste Container PPE->Collect PPE->Collect Label Label Container Clearly: 'Hazardous Waste' + Chemical Name Collect->Label Spill Spill Occurs Collect->Spill Potential Incident Store Store Securely for Pickup Label->Store Label->Store Contain Contain with Inert Absorbent Spill->Contain Cleanup Collect & Decontaminate Contain->Cleanup Cleanup->Collect Dispose Transfer to Licensed Waste Disposal Service Store->Dispose

Caption: Disposal workflow for this compound.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Precaution
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2][3][4][6]Wear chemical-resistant gloves and protective clothing.
Eye Damage/Irritation Causes serious eye damage.[1][2][3][4][6]Wear chemical safety goggles or a face shield.
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1]Use in a well-ventilated area and avoid direct contact.
Environmental Hazard Halogenated organic compounds can be persistent in the environment.Do not dispose of down the drain.[8]

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the hazards and adhering to the detailed protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the wider community. This commitment to best practices builds a foundation of trust and scientific integrity that extends beyond the laboratory bench.

References

  • Illinois Pollution Control Board. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Barclays Official California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound...
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4-Bromo-1-(bromomethyl)-2-fluorobenzene.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Bromo-2-chloro-1-fluorobenzene.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 3-Chlorobenzyl bromide.
  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 4-Fluorobenzyl chloride.
  • Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET: 1-Bromo-4-chlorobenzene.
  • ChemicalBook. (2025, November 15). Chemical Safety Data Sheet MSDS / SDS - 2-Bromo-1-(bromomethyl)-4-fluorobenzene.
  • Agilent Technologies, Inc. (2024, August 23). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet.
  • (n.d.). 1-BROMO-2-CHLORO-3-FLUOROBENZENE SDS, 1000573-03-4 Safety Data Sheets.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Disposal of 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
  • ChemicalBook. (2025, July 5). 2-Fluoro-4-chlorobenzyl bromide - Safety Data Sheet.
  • PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene.
  • Thermo Fisher Scientific Chemicals, Inc. (2013, October 17). SAFETY DATA SHEET: 1-Bromo-4-fluorobenzene.
  • PubChem. (n.d.). 2-Bromo-1-chloro-3-fluorobenzene.

Sources

Personal protective equipment for handling 2-Bromo-1-(chloromethyl)-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Treat this compound as a high-potency lachrymator and alkylating agent.

2-Bromo-1-(chloromethyl)-4-fluorobenzene (CAS: 66192-24-3) is a benzyl chloride derivative. While the halogen substitutions on the ring (Bromine/Fluorine) modulate its electronic properties, the chloromethyl moiety (


)  drives its primary safety profile.

This functional group creates a highly labile carbon-chlorine bond, making the compound a potent electrophile capable of alkylating DNA and proteins. In practical terms, this manifests as severe irritation to mucous membranes (lachrymatory effect) and rapid chemical burns upon skin contact. Standard laboratory safety protocols are insufficient; enhanced barrier protection is mandatory.

Hazard Mechanism & Risk Assessment

To understand the PPE requirements, you must understand the molecular behavior:

  • Alkylating Potential: The benzylic carbon is activated by the aromatic ring, facilitating

    
     reactions with biological nucleophiles (your eyes, lungs, and skin).
    
  • Hydrolysis: Upon contact with moisture (sweat, tears), it hydrolyzes to produce hydrochloric acid (HCl) and the corresponding benzyl alcohol. This generates a dual hazard: chemical alkylation toxicity plus acid thermal burns.

  • Permeation: Benzyl halides are lipophilic small molecules. They permeate standard disposable nitrile gloves rapidly (often <15 minutes).

GHS Classification (Derived)
Hazard ClassCategoryStatement
Skin Corrosion/Irritation 1BCauses severe skin burns and eye damage.
Eye Damage 1Causes serious eye damage.[1][2][3]
STOT - Single Exposure 3May cause respiratory irritation (Lachrymator).[2]

The PPE Shield: Validated Barrier Systems

Do not rely on standard "blue nitrile" gloves alone. The following matrix is based on permeation data for chlorinated benzylic compounds.

PPE Selection Matrix
Protection ZoneStandard RequirementTechnical Justification
Hand (Primary) Silver Shield® / 4H® (Laminate) Critical: Laminate films provide >4 hours breakthrough time against benzyl halides. Standard nitrile degrades/permeates in minutes.
Hand (Dexterity) Outer Nitrile (Disposable) Wear a disposable nitrile glove over the laminate glove to improve grip and protect the expensive laminate layer from physical abrasion.
Respiratory Fume Hood (Face Velocity >100 fpm) Primary containment. If work must occur outside a hood (e.g., maintenance), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient due to the corrosive vapor. A face shield prevents splash burns to the neck/chin.
Body Tyvek® Lab Coat + Apron Standard cotton coats absorb liquids and hold them against the skin. Use a chemical-resistant apron for liquid handling.

Operational Workflow: Weighing & Transfer

The most critical moment for exposure is the transfer of solid/liquid from the stock container. Static electricity can disperse fine crystals, or invisible vapors can migrate.

Protocol: The "Zero-Exposure" Transfer
  • Pre-Check: Verify fume hood sash is at the working height (usually 18 inches).

  • Double Glove: Don Silver Shield gloves, then pull standard nitrile gloves over them.

  • Thread Cleaning: Before closing the stock bottle, wipe the threads with a dry Kimwipe. Why? Benzyl halides hydrolyze on the threads, creating HCl crusts that seize the cap, forcing you to use dangerous force next time.

  • Decon: Immediately wipe the balance area with a 5% ammonia solution (or saturated sodium bicarbonate) to quench invisible residues.

Visualization: Handling Workflow

HandlingProtocol Start START: Material Retrieval EngineeringCheck Check Fume Hood (Velocity > 100 fpm) Start->EngineeringCheck PPE_Donning Don PPE: 1. Laminate Gloves 2. Outer Nitrile 3. Goggles + Face Shield EngineeringCheck->PPE_Donning Weighing Weighing/Transfer (Keep sash low) PPE_Donning->Weighing ThreadCleaning CRITICAL: Wipe Bottle Threads (Prevent Cap Seizure) Weighing->ThreadCleaning Immediate Action Decon Decontaminate Area (Wipe with 5% NH4OH) ThreadCleaning->Decon End END: Return to Storage Decon->End

Caption: Step-by-step workflow emphasizing thread cleaning to prevent container corrosion and cap seizure.

Emergency Response: Spill Decision Matrix

If a spill occurs, the lachrymatory nature of the compound will likely make the decision for you. However, you must have a logical threshold for "Fight or Flight."

Spill Protocol
  • Minor Spill (< 5 mL/g): Absorb with sand/vermiculite. Treat the absorbent with dilute ammonia to quench.

  • Major Spill (> 5 mL/g): Evacuate immediately. The vapor pressure will rapidly overwhelm standard lab ventilation, creating a blinding atmosphere.

Visualization: Emergency Logic

SpillResponse Spill SPILL DETECTED Assess Assess Volume & Location Spill->Assess Minor Minor (< 5mL) Inside Hood Assess->Minor Major Major (> 5mL) OR Outside Hood Assess->Major Action_Minor 1. Cover with Vermiculite 2. Apply 5% Ammonia 3. Double Bag Waste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Pull Fire Alarm 3. Do Not Re-enter Major->Action_Major

Caption: Decision matrix distinguishing between manageable hood spills and evacuation-level events.

Disposal & Decontamination (Quenching)[8][9]

Never dispose of active benzyl halides directly into organic waste drums. They can react with other wastes (amines, oxidizers) to cause exotherms or pressure buildup.

Quenching Protocol:

  • Dissolve the waste material in a small amount of non-reactive solvent (e.g., Toluene or Dichloromethane).

  • Slowly add a 10% solution of Ammonium Hydroxide (

    
    )  or Ethanolamine .
    
  • Stir for 1 hour.

    • Chemistry: The amine attacks the benzylic carbon (

      
      ), converting the lachrymator into a benign benzyl amine salt.
      
  • Check pH (should be basic).

  • Dispose of the mixture in the halogenated waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Benzyl Chloride Derivatives. National Library of Medicine. [Link](Used for analog hazard extrapolation).

  • Organic Syntheses. (2009). Handling of Benzyl Bromide and Derivatives. Org. Synth. 2009, 86, 18. [Link](Source for quenching protocols).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.